2Abz-SLGRKIQIK(Dnp)-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C59H95N19O16 |
|---|---|
Molecular Weight |
1326.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C59H95N19O16/c1-7-33(5)48(57(89)70-39(50(63)82)18-12-14-26-66-38-22-21-35(77(91)92)29-45(38)78(93)94)76-55(87)42(23-24-46(62)80)72-58(90)49(34(6)8-2)75-54(86)41(19-11-13-25-60)71-53(85)40(20-15-27-67-59(64)65)69-47(81)30-68-52(84)43(28-32(3)4)73-56(88)44(31-79)74-51(83)36-16-9-10-17-37(36)61/h9-10,16-17,21-22,29,32-34,39-44,48-49,66,79H,7-8,11-15,18-20,23-28,30-31,60-61H2,1-6H3,(H2,62,80)(H2,63,82)(H,68,84)(H,69,81)(H,70,89)(H,71,85)(H,72,90)(H,73,88)(H,74,83)(H,75,86)(H,76,87)(H4,64,65,67)/t33-,34-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1 |
InChI Key |
MQJKHSJFBIPSHV-HFVKTWRUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C2=CC=CC=C2N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 2Abz-SLGRKIQIK(Dnp)-NH2 in Quantifying Complement C1s Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the function and application of the fluorogenic peptide substrate, 2Abz-SLGRKIQIK(Dnp)-NH2, in complement assays. Specifically, this document elucidates its role as a tool for the precise quantification of C1s enzymatic activity, a critical component of the classical complement pathway. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and relevant signaling pathways, making it an essential resource for professionals in immunology and drug development.
Core Function: A FRET-Based Substrate for C1s Protease Activity
The peptide this compound is a specialized tool for measuring the enzymatic activity of C1s, a serine protease that plays a pivotal role in the initiation of the classical complement cascade.[1][2] Its function is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1]
The peptide contains two key modifications:
-
2Abz (2-Aminobenzoyl): A fluorescent donor group attached to the N-terminus.
-
Dnp (2,4-Dinitrophenyl): A quencher group attached to a lysine residue within the peptide sequence.
In its intact state, the close proximity of the Dnp quencher to the 2Abz fluorophore results in the suppression of fluorescence. The specific amino acid sequence, SLGRKIQIK, mimics the cleavage site within C2, a natural substrate of C1s.[1][2] When active C1s is present, it recognizes and cleaves this sequence. This cleavage event separates the 2Abz fluorophore from the Dnp quencher, leading to a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzymatic activity of C1s in the sample.
Signaling Pathway: The Classical Complement Activation Cascade
The activation of C1s is an early and critical event in the classical complement pathway. This pathway is a key component of the innate immune system, responsible for identifying and eliminating pathogens. The activation sequence is as follows:
-
Initiation: The C1 complex, a multi-protein entity composed of C1q, C1r, and C1s, recognizes and binds to the Fc region of antigen-bound antibodies (IgM or IgG) or directly to certain pathogen surfaces.
-
C1r Activation: This binding induces a conformational change in C1q, which in turn activates the associated C1r proteases.
-
C1s Activation: Activated C1r then cleaves and activates C1s.
-
Substrate Cleavage: Activated C1s cleaves its two primary substrates, C4 and C2.
-
C3 Convertase Formation: The cleavage products C4b and C2a assemble to form the C3 convertase (C4b2a), a crucial enzyme that amplifies the complement cascade by cleaving C3.
The measurement of C1s activity using this compound provides a focused readout of the activation status of the earliest enzymatic step in this cascade.
References
A Technical Guide to FRET-Based C1s Detection Using 2Abz-SLGRKIQIK(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles and methodologies for the detection of complement C1s protease activity using the fluorogenic substrate 2Abz-SLGRKIQIK(Dnp)-NH2. This Förster Resonance Energy Transfer (FRET)-based assay offers a sensitive and continuous method for quantifying C1s activity, a key enzyme in the classical complement pathway.
Core Principle: FRET-Based Detection of C1s Activity
The detection of C1s activity using the this compound peptide is founded on the principle of Förster Resonance Energy Transfer (FRET).[1][2] In this system, the peptide substrate is dual-labeled with a fluorophore, 2-aminobenzoyl (2Abz), and a quencher, 2,4-dinitrophenyl (Dnp).[2][3][4][5]
In the intact peptide, the close proximity of the 2Abz donor and the Dnp acceptor allows for the non-radiative transfer of energy from the excited fluorophore to the quencher. This results in a significant suppression of the fluorescence signal. The peptide sequence, SLGRKIQIK, is derived from the second complement component (C2), the natural substrate for C1s, conferring specificity to the assay.[3][4][5]
Upon the introduction of active C1s, the enzyme specifically cleaves the peptide sequence. This cleavage event separates the 2Abz fluorophore from the Dnp quencher. The separation disrupts the FRET, leading to a measurable increase in fluorescence intensity over time. This increase in fluorescence is directly proportional to the C1s enzymatic activity.[1]
The excitation and emission maxima for the 2Abz/Dnp FRET pair are approximately 320 nm and 420 nm, respectively.[2][6]
The Classical Complement Pathway and C1s Activation
The classical complement pathway is a critical component of the innate immune system and is initiated by the C1 complex. This complex is composed of the recognition molecule C1q and the serine proteases C1r and C1s.[7]
Activation of the classical pathway occurs when C1q binds to the Fc region of antibody-antigen complexes (IgM or certain IgG subclasses) or directly to pathogen surfaces.[7][8] This binding induces a conformational change in C1q, leading to the auto-activation of C1r. Activated C1r then cleaves and activates C1s.[8] Activated C1s is the catalytic component that proceeds to cleave C4 and C2, leading to the formation of the C3 convertase and the downstream amplification of the complement cascade.[7]
Experimental Protocol for C1s Activity Assay
The following protocol is a generalized methodology for a C1s enzymatic assay using the this compound substrate. It is recommended to optimize substrate and enzyme concentrations for specific experimental conditions.
3.1. Materials and Reagents
-
Substrate: this compound
-
Enzyme: Purified, active human C1s
-
Assay Buffer: Tris-buffered saline (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) or HEPES buffer.
-
Solvent for Substrate: Dimethyl sulfoxide (DMSO)
-
Microplate: 96-well, black, flat-bottom microplate suitable for fluorescence measurements.
-
Fluorescence Microplate Reader: Capable of excitation at ~320 nm and emission detection at ~420 nm.
3.2. Reagent Preparation
-
Substrate Stock Solution: Prepare a concentrated stock solution of the this compound substrate (e.g., 5 mM) in DMSO. Store at -20°C, protected from light.[6]
-
Enzyme Working Solution: Prepare a working solution of active C1s in the assay buffer. The final concentration should be determined based on optimization experiments.
-
Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration. It is crucial to ensure the final DMSO concentration in the assay is low (typically <2%) to avoid enzyme inhibition.[6]
3.3. Assay Procedure
-
Temperature Equilibration: Pre-warm the microplate and all reagents to the desired assay temperature (e.g., 37°C).[6]
-
Reaction Setup: In each well of the 96-well plate, add the components in the following order:
-
Assay Buffer
-
Substrate Working Solution
-
-
Initiate Reaction: Add the C1s enzyme working solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in the fluorescence reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 30-60 minutes).
3.4. Data Analysis
-
Calculate Initial Velocity: Plot the fluorescence intensity versus time. The initial velocity (rate) of the reaction is determined from the slope of the linear portion of the curve.
-
Enzyme Activity Calculation: Convert the change in fluorescence units per minute to the rate of substrate cleavage (e.g., moles/second) using a standard curve generated with a known concentration of the fluorescent product (2Abz-peptide).
-
Kinetic Parameter Determination: To determine Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and a fixed enzyme concentration.
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Wavelength | ~320 nm | [2][6] |
| Emission Wavelength | ~420 nm | [2][6] |
| Linear Quantification Range | Up to 10 µmol·min⁻¹·mL⁻¹ | [9] |
| Limit of Detection (LOD) | 0.096 µmol·min⁻¹·mL⁻¹ (for serum) | [9] |
| Assay Recovery | 90% - 110% | [9] |
| Intra- and Inter-Assay CV | < 10% | [9] |
| Cross-reactivity (C1r, MASP1, MASP2) | < 0.5% | [9] |
Note: The linear range, LOD, and other performance metrics will be dependent on the specific instrumentation and experimental conditions.
Considerations and Troubleshooting
-
Inner Filter Effect: At high substrate concentrations, the absorption of excitation or emission light by the substrate can lead to non-linear fluorescence. It is important to correct for this effect when determining kinetic parameters.[6]
-
DMSO Concentration: As mentioned, high concentrations of DMSO can inhibit enzyme activity. Keep the final DMSO concentration in the assay as low as possible.[6]
-
Anticoagulants: Anticoagulants such as EDTA, citrate, and heparin can inhibit C1s activity and should be avoided in sample preparation if C1s activity is to be measured.[9]
-
Light Sensitivity: The fluorophore and quencher can be sensitive to photobleaching. Protect the substrate and assay plates from light.[6]
-
Standard Curve: For accurate quantification of enzyme activity, a standard curve should be generated using the cleaved fluorescent peptide fragment.
This technical guide provides a comprehensive framework for the utilization of the this compound FRET substrate for the detection of C1s activity. By understanding the core principles and adhering to a robust experimental protocol, researchers can effectively employ this sensitive assay in their studies of the complement system and in the development of novel therapeutics targeting C1s.
References
- 1. FRET Systems - Biosyntan GmbH [biosyntan.de]
- 2. bachem.com [bachem.com]
- 3. 2Abz-SLGRKIQIK(Dnp)-NH2_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. listlabs.com [listlabs.com]
- 7. Esterolytic Activity Analysis of C1r and C1s Protocol - Creative Biolabs [creative-biolabs.com]
- 8. Frontiers | Complement C1s as a diagnostic marker and therapeutic target: Progress and propective [frontiersin.org]
- 9. Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s - PMC [pmc.ncbi.nlm.nih.gov]
The 2Abz/Dnp FRET Pair: An In-depth Technical Guide for Protease Substrate Design and Application
The 2-aminobenzoyl (2Abz) / 2,4-dinitrophenyl (Dnp) Förster Resonance Energy Transfer (FRET) pair is a cornerstone in the development of fluorogenic protease substrates, enabling sensitive and continuous monitoring of enzyme activity. This guide provides a comprehensive technical overview of the 2Abz/Dnp pair, including its photophysical properties, the design and synthesis of corresponding protease substrates, and detailed protocols for their application in research and drug development.
Core Principles of the 2Abz/Dnp FRET Pair in Protease Assays
The functionality of the 2Abz/Dnp pair in protease substrates is rooted in the principle of Förster Resonance Energy Transfer (FRET). In an intact peptide substrate, the fluorescent donor, 2Abz, and the quenching acceptor, Dnp, are in close proximity. Upon excitation of the 2Abz donor, the energy is non-radiatively transferred to the Dnp quencher, resulting in minimal fluorescence emission. Proteolytic cleavage of the peptide backbone separates the donor from the quencher, disrupting FRET and leading to a significant increase in the fluorescence of 2Abz. This direct relationship between substrate cleavage and fluorescence signal allows for real-time kinetic analysis of protease activity.[1][2][3]
The efficiency of this energy transfer is critically dependent on the distance between the donor and acceptor, the spectral overlap between the emission spectrum of 2Abz and the absorption spectrum of Dnp, and the relative orientation of their transition dipoles.[4][5]
Quantitative Data
A thorough understanding of the photophysical parameters of the 2Abz/Dnp pair is essential for the rational design of protease substrates and the accurate interpretation of experimental data. The following tables summarize the key quantitative data for the 2Abz donor and the Dnp acceptor.
| Parameter | Value | Wavelength (nm) | Reference |
| 2-Aminobenzoyl (2Abz) - Donor | |||
| Excitation Maximum (λex) | ~320 | [2] | |
| Emission Maximum (λem) | ~420 | [2] | |
| Molar Extinction Coefficient (ε) | 2,300 M⁻¹cm⁻¹ | 316 | [6] |
| Fluorescence Quantum Yield (Φf) | 0.60 | [6] | |
| 2,4-Dinitrophenyl (Dnp) - Acceptor | |||
| Absorption Maximum (λabs) | ~360-400 | [1][7] | |
| Molar Extinction Coefficient (ε) | 17,400 M⁻¹cm⁻¹ | 360 | [7] |
| 10,356 M⁻¹cm⁻¹ | 400 | [1] |
| FRET Pair Parameter | Estimated Value | Notes |
| 2Abz/Dnp Pair | ||
| Spectral Overlap Integral (J(λ)) | Calculated from spectral data | Dependent on the specific emission spectrum of 2Abz and absorption spectrum of Dnp under experimental conditions. |
| Förster Distance (R₀) | ~20-30 Å | This is an estimated value. The precise Förster distance can be calculated using the spectral overlap, the quantum yield of the donor, and the refractive index of the medium.[8] |
Experimental Protocols
Synthesis of a 2Abz/Dnp FRET Peptide Substrate
The synthesis of a protease substrate incorporating the 2Abz/Dnp FRET pair is typically achieved through solid-phase peptide synthesis (SPPS).[9] The following is a generalized protocol:
Materials:
-
Fmoc-protected amino acids
-
Wang or Rink Amide resin
-
2-Aminobenzoic acid (2Abz)
-
Fmoc-Lys(Dnp)-OH
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base for Fmoc deprotection (e.g., 20% piperidine in DMF)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Diethyl ether
-
HPLC for purification
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the desired Fmoc-amino acid with a coupling reagent and couple it to the deprotected N-terminus of the peptide chain. To incorporate the Dnp quencher, use Fmoc-Lys(Dnp)-OH in the desired position. Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
N-terminal 2Abz Labeling: After the final Fmoc deprotection, couple 2-aminobenzoic acid to the N-terminus of the peptide.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide substrate by mass spectrometry and analytical HPLC.
Protease Activity Assay using a 2Abz/Dnp Substrate
The following is a generalized protocol for a continuous kinetic protease assay in a 96-well plate format.
Materials:
-
Purified protease of interest
-
Synthesized 2Abz/Dnp FRET peptide substrate
-
Assay buffer (optimized for the specific protease, e.g., considering pH and ionic strength)
-
Inhibitor stock solution (for inhibition assays)
-
Black, opaque 96-well microplate
-
Fluorescence plate reader with appropriate excitation and emission filters (e.g., Ex: 320 nm, Em: 420 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the 2Abz/Dnp substrate in a suitable solvent (e.g., DMSO) and determine its concentration spectrophotometrically.
-
Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).
-
Prepare serial dilutions of the protease in assay buffer.
-
-
Assay Setup:
-
To each well of the microplate, add a defined volume of the substrate working solution.
-
For inhibitor studies, add the inhibitor at various concentrations to the wells containing the substrate.
-
Include appropriate controls:
-
No enzyme control: Substrate in assay buffer to measure background fluorescence.
-
No substrate control: Enzyme in assay buffer.
-
Positive control: A known active concentration of the protease.
-
-
-
Initiation and Measurement:
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the protease solution to each well.
-
Immediately place the plate in the fluorescence plate reader and begin continuous measurement of fluorescence intensity at appropriate intervals over a defined period.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.
-
For kinetic studies, determine Km and Vmax by measuring the initial rates at varying substrate concentrations.
-
For inhibitor studies, calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Caption: Mechanism of a 2Abz/Dnp FRET-based protease assay.
Caption: Experimental workflow for a protease activity assay.
Caption: Key factors influencing FRET efficiency.
References
- 1. The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 5. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Estimating the distance separating fluorescent protein FRET pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Physiological Substrate 2Abz-SLGRKIQIK(Dnp)-NH2: A Technical Guide for the Study of Complement C1s Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a cornerstone of innate immunity, and its classical pathway is initiated by the C1 complex. The enzymatic activity of the C1s component of this complex is a critical juncture in the complement cascade, making it a significant target for therapeutic intervention in a host of inflammatory and autoimmune diseases. The fluorogenic peptide substrate, 2Abz-SLGRKIQIK(Dnp)-NH2, serves as a valuable tool for the sensitive and continuous monitoring of C1s proteolytic activity. This document provides a comprehensive technical overview of this substrate, its application in C1s assays, and the broader context of the classical complement pathway.
This peptide mimics a physiological cleavage site, enabling researchers to quantify C1s enzyme activity through a Fluorescence Resonance Energy Transfer (FRET) mechanism.[1] The peptide incorporates 2-aminobenzoyl (2Abz) as a fluorescent donor and a 2,4-dinitrophenyl (Dnp) group as a quencher. In its intact state, the proximity of the Dnp to the 2Abz group quenches the latter's fluorescence. Upon cleavage of the peptide backbone by an active C1s enzyme, the 2Abz and Dnp moieties are separated, leading to a measurable increase in fluorescence.
The Classical Complement Pathway and the Role of C1s
The classical complement pathway is initiated by the binding of the C1 complex to antigen-antibody complexes or directly to pathogen surfaces. The C1 complex is a calcium-dependent assembly of one C1q recognition molecule and two molecules each of the serine proteases, C1r and C1s.[2] This binding event triggers a conformational change in C1q, leading to the autoactivation of C1r. Activated C1r then cleaves and activates C1s. The activated C1s enzyme proceeds to cleave its two primary physiological substrates: C4 and C2. This cleavage is a pivotal step, leading to the formation of the C3 convertase (C4b2a), a central enzyme in the complement cascade that amplifies the immune response.
Quantitative Data
A thorough review of existing literature did not yield specific kinetic parameters (Km and kcat) for the substrate this compound with complement C1s. Researchers utilizing this substrate will need to perform their own kinetic analyses to determine these values. The experimental protocol provided in the subsequent section outlines the methodology for such a determination.
The following table is provided as a template for researchers to populate with their experimentally determined data.
| Parameter | Description | Experimentally Determined Value |
| Km | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. | User-defined |
| kcat | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | User-defined |
| kcat/Km | Catalytic efficiency, reflecting the enzyme's overall ability to convert substrate to product. | User-defined |
Experimental Protocols
The following protocols provide a framework for utilizing this compound to determine C1s activity and its kinetic parameters.
Materials and Reagents
-
Activated Human Complement C1s
-
FRET peptide substrate: this compound
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, pH 7.5 (alternative buffers may include HEPES-based buffers)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black microplates, non-binding surface
-
Fluorescence plate reader with excitation at ~320 nm and emission at ~420 nm.
Experimental Workflow for C1s Activity Assay
Detailed Method for Determination of Kinetic Parameters (Km and kcat)
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound substrate in DMSO.
-
Prepare serial dilutions of the substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected Km).
-
Prepare a working solution of activated C1s in Assay Buffer at a concentration appropriate for the assay (e.g., 10-100 nM).
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add the diluted C1s enzyme. Include wells with Assay Buffer only as a no-enzyme control.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the enzymatic reaction by adding the various concentrations of the substrate to the wells containing the C1s enzyme.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.
-
Use an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 420 nm.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
Convert the change in relative fluorescence units (RFU) per minute to moles of substrate cleaved per minute using a standard curve of the free 2Abz fluorophore.
-
Plot the initial velocities (V0) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final concentration of the C1s enzyme in the assay.
-
Conclusion
References
The Role of 2Abz-SLGRKIQIK(Dnp)-NH2 in Elucidating Classical Complement Pathway Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic peptide substrate, 2Abz-SLGRKIQIK(Dnp)-NH2, and its application in the study of the classical complement pathway. This document outlines the molecular basis of its function, detailed experimental protocols for its use, and the presentation of relevant data for researchers in immunology and drug development.
Introduction to the Classical Complement Pathway and C1s
The complement system is a cornerstone of innate immunity, acting as a rapid and potent defense mechanism against pathogens. It comprises a network of plasma proteins that, upon activation, trigger a proteolytic cascade. The classical pathway is a critical branch of this system, typically initiated by the binding of the C1 complex to antigen-antibody complexes.
The C1 complex is a multimolecular entity composed of the recognition protein C1q and a tetramer of two serine proteases, C1r and C1s. Upon binding of C1q to an activator, C1r undergoes a conformational change and cleaves C1s, activating its enzymatic function. Activated C1s is the central enzyme that propagates the classical pathway by cleaving its two natural substrates, C4 and C2. This cleavage initiates the assembly of the C3 convertase (C4b2a), a pivotal step leading to opsonization, inflammation, and the formation of the membrane attack complex (MAC).
Given its central role, the enzymatic activity of C1s is a key indicator of classical pathway activation and a critical target for therapeutic intervention in complement-mediated diseases.
This compound: A Tool for Measuring C1s Activity
2.1. Principle of Operation: Fluorescence Resonance Energy Transfer (FRET)
This compound is a synthetic peptide designed as a highly specific fluorogenic substrate for C1s. Its function is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates two key modifications:
-
2-Aminobenzoyl (2Abz): A fluorescent donor group (fluorophore).
-
2,4-Dinitrophenyl (Dnp): A quenching acceptor group.
In the intact peptide, the close proximity of the 2Abz and Dnp moieties allows for efficient FRET. The energy from the excited 2Abz fluorophore is transferred non-radiatively to the Dnp quencher, resulting in minimal fluorescence emission.
The peptide sequence, SLGRKIQIK, mimics a cleavage site recognized by C1s. When active C1s is present, it cleaves the peptide bond within this sequence. This cleavage separates the 2Abz fluorophore from the Dnp quencher. Relieved from the quenching effect, the 2Abz group can now emit its characteristic fluorescence upon excitation. The rate of increase in fluorescence is directly proportional to the enzymatic activity of C1s.
2.2. Molecular Specifications
| Property | Value |
| Full Sequence | {2Abz}-Ser-Leu-Gly-Arg-Lys-Ile-Gln-Ile-Lys(Dnp)-NH2 |
| Molecular Formula | C₅₉H₉₅N₁₉O₁₆ |
| Molecular Weight | 1326.50 g/mol |
| Fluorophore (Donor) | 2-Aminobenzoyl (2Abz) |
| Quencher (Acceptor) | 2,4-Dinitrophenyl (Dnp) |
| Excitation Wavelength | ~320 nm |
| Emission Wavelength | ~420 nm |
Experimental Protocols
The following sections provide detailed methodologies for utilizing this compound to measure C1s activity.
3.1. Materials and Reagents
-
Substrate: this compound
-
Enzyme: Purified, active C1s
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, pH 7.5. Other buffers such as HEPES may also be suitable.
-
Solvent for Substrate: Dimethyl sulfoxide (DMSO)
-
Microplate Reader: Capable of fluorescence detection with excitation at ~320 nm and emission at ~420 nm.
-
Microplates: Black, 96-well, flat-bottom plates are recommended to minimize background fluorescence.
-
Test Compounds: For inhibitor screening, compounds of interest dissolved in an appropriate solvent.
3.2. Preparation of Reagents
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a 1-10 mM stock solution. Store in small aliquots at -20°C or -80°C, protected from light.
-
Enzyme Working Solution: Dilute the purified C1s in cold assay buffer to the desired concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range. Keep the enzyme on ice until use.
-
Substrate Working Solution: Immediately before the assay, dilute the substrate stock solution in assay buffer to the desired final concentration. A typical starting concentration is 10-20 µM.
3.3. C1s Activity Assay Protocol
This protocol is designed for a 96-well plate format.
-
Plate Setup: Add the components to each well in the following order:
-
Assay Buffer
-
Test compound or vehicle control (for inhibitor studies)
-
Enzyme Working Solution
-
-
Pre-incubation: If screening for inhibitors, pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the test compounds to interact with the enzyme.
-
Initiate Reaction: Add the Substrate Working Solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100-200 µL).
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed microplate reader. Measure the fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each well.
-
The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.
-
For inhibitor studies, calculate the percent inhibition relative to the vehicle control.
-
For kinetic studies, vary the substrate concentration and fit the initial velocity data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Quantitative Data
Table 1: Representative Kinetic Parameters for a C1s FRET Substrate
| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (µM⁻¹s⁻¹) |
| Abz-based peptide for C1s (example)¹ | 5-20 | 10-50 | 0.5-10 |
¹These values are illustrative and based on typical ranges for similar serine protease FRET substrates. Actual values for this compound must be determined experimentally.
Visualizations
5.1. Signaling Pathway
Caption: Activation cascade of the classical complement pathway.
5.2. Experimental Workflow
Caption: Workflow for a C1s FRET-based activity assay.
5.3. FRET Mechanism of Action
Caption: Mechanism of the 2Abz/Dnp FRET substrate for C1s.
Conclusion
The fluorogenic substrate this compound serves as a valuable and specific tool for the real-time, quantitative measurement of C1s enzymatic activity. By leveraging the principles of FRET, this peptide enables researchers to investigate the activation of the classical complement pathway, screen for novel inhibitors, and characterize the kinetic properties of C1s. The methodologies and principles outlined in this guide provide a robust framework for integrating this powerful assay into research and drug development programs focused on the complement system.
In-Depth Technical Guide: The Fluorogenic Peptide Substrate 2Abz-SLGRKIQIK(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties, structure, and application of the fluorogenic peptide substrate, 2Abz-SLGRKIQIK(Dnp)-NH2. This peptide is a critical tool for the sensitive and quantitative measurement of the enzymatic activity of complement C1s, a key serine protease in the classical complement pathway.
Core Properties and Structure
The peptide this compound is a synthetic substrate specifically designed for the study of C1s protease activity. Its design is based on the principles of Förster Resonance Energy Transfer (FRET).
Structure and Composition:
The peptide consists of a nine amino acid sequence, Ser-Leu-Gly-Arg-Lys-Ile-Gln-Ile-Lys. This sequence is flanked by a fluorophore, 2-aminobenzoyl (2Abz), at the N-terminus and a quencher, 2,4-dinitrophenyl (Dnp), conjugated to the epsilon-amino group of the C-terminal lysine residue. The C-terminus is amidated (-NH2).
| Property | Value | Reference |
| Full Name | 2-Aminobenzoyl-Ser-Leu-Gly-Arg-Lys-Ile-Gln-Ile-Lys(2,4-dinitrophenyl)-NH2 | N/A |
| Amino Acid Sequence | {2Abz}-Ser-Leu-Gly-Arg-Lys-Ile-Gln-Ile-{Lys(Dnp)}-NH2 | [1] |
| Molecular Formula | C59H95N19O16 | [1] |
| Molecular Weight | 1326.50 g/mol | [1] |
| Fluorophore (Donor) | 2-Aminobenzoyl (2Abz) | [2] |
| Quencher (Acceptor) | 2,4-dinitrophenyl (Dnp) | [2] |
Mechanism of Action
The functionality of this compound as a C1s substrate is based on the FRET principle. In its intact state, the close proximity of the 2Abz fluorophore and the Dnp quencher allows for the efficient transfer of energy from the excited 2Abz to the Dnp group. This non-radiative energy transfer quenches the fluorescence of 2Abz.
Upon the introduction of active C1s protease, the peptide is cleaved at a specific recognition site within the amino acid sequence. This cleavage separates the 2Abz fluorophore from the Dnp quencher. The separation disrupts the FRET process, leading to a significant increase in the fluorescence emission from the 2Abz group. The rate of this increase in fluorescence is directly proportional to the enzymatic activity of C1s.[2]
Quantitative Data
The following tables summarize the key quantitative parameters associated with the use of this compound in a C1s activity assay.
Table 1: Physicochemical and Spectroscopic Properties
| Parameter | Value | Reference |
| Fluorophore | 2-Aminobenzoyl (2Abz) | [2] |
| Quencher | 2,4-dinitrophenyl (Dnp) | [2] |
| Excitation Wavelength (λex) | ~360 nm | [2] |
| Emission Wavelength (λem) | ~460 nm | [2] |
Table 2: Representative Kinetic Parameters for C1s Activity
The following kinetic parameters are representative values for a FRET-based C1s assay and are based on the methodology described by Ye et al. (2023). The precise values for the this compound substrate should be determined empirically.
| Parameter | Representative Value | Unit | Description |
| Km (Michaelis Constant) | To be determined | µM | Substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for the substrate. |
| kcat (Turnover Number) | To be determined | s⁻¹ | The number of substrate molecules converted to product per enzyme molecule per second. |
| kcat/Km (Catalytic Efficiency) | To be determined | µM⁻¹s⁻¹ | A measure of the overall efficiency of the enzyme under substrate-limiting conditions. |
Experimental Protocols
The following is a detailed methodology for the determination of C1s enzymatic activity using the this compound substrate. This protocol is adapted from the FRET-based immunoassay for activated C1s described by Ye et al. (2023).[2]
Materials:
-
This compound peptide substrate
-
Activated C1s standard
-
Anti-C1s antibody-conjugated magnetic microbeads
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
96-well black microtiter plates
-
Fluorescence microplate reader with excitation at ~360 nm and emission detection at ~460 nm
-
Magnetic separator for 96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO) and then dilute to the desired working concentration in Tris buffer.
-
Prepare a series of dilutions of the activated C1s standard in PBS.
-
Resuspend the anti-C1s antibody-conjugated magnetic microbeads in PBS.
-
-
C1s Capture:
-
Add a constant amount of the anti-C1s antibody-conjugated magnetic microbeads to each well of a 96-well microtiter plate.
-
Add the C1s standards or experimental samples to the respective wells.
-
Incubate the plate with agitation at room temperature for 10 minutes to allow for the capture of C1s.
-
-
Washing:
-
Place the microtiter plate on a magnetic separator to pellet the magnetic beads.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads by resuspending them in PBS. Repeat the magnetic separation and aspiration. Perform a total of three washes.
-
-
Enzymatic Reaction:
-
After the final wash, resuspend the beads in Tris buffer.
-
Initiate the enzymatic reaction by adding the this compound substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microtiter plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
For each sample, plot the fluorescence intensity versus time.
-
The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of the curve.
-
To determine the kinetic parameters (Km and kcat), perform the assay with varying concentrations of the substrate and a fixed concentration of C1s. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Mandatory Visualizations
Diagram 1: Classical Complement Pathway Activation and C1s Activity
References
The Mechanism of C1s-Mediated Cleavage of 2Abz-SLGRKIQIK(Dnp)-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the enzymatic cleavage of the fluorogenic substrate 2Abz-SLGRKIQIK(Dnp)-NH2 by C1s, a key serine protease in the classical complement pathway. This document outlines the underlying mechanism, provides detailed experimental protocols for assessing cleavage, and presents relevant data in a structured format for researchers in immunology and drug development.
Introduction to C1s and the Classical Complement Pathway
The classical complement pathway is a critical component of the adaptive immune response, initiated by the C1 complex, which is composed of C1q, C1r, and C1s. Upon recognition of antigen-antibody complexes by C1q, the associated C1r proteases become auto-activated and in turn, cleave and activate C1s.[1][2] Activated C1s is the effector protease of the C1 complex, responsible for cleaving complement components C4 and C2 to form the C3 convertase (C4b2b), a central step in the amplification of the complement cascade.[1] Dysregulation of the classical pathway is implicated in various inflammatory and autoimmune diseases, making C1s a significant therapeutic target.[3]
The Fluorogenic Substrate: this compound
The peptide this compound is a synthetic substrate designed for the sensitive detection of C1s activity. It operates on the principle of Fluorescence Resonance Energy Transfer (FRET).
-
Fluorophore: 2-Aminobenzoyl (Abz) is a fluorescent group attached to the N-terminus of the peptide.
-
Quencher: 2,4-Dinitrophenyl (Dnp) is a quenching group attached to a lysine residue within the peptide sequence.
In the intact peptide, the close proximity of the Abz and Dnp groups allows for FRET to occur. The energy from the excited Abz fluorophore is transferred to the Dnp quencher, resulting in minimal fluorescence emission.
Mechanism of C1s Cleavage
C1s is a serine protease with a substrate specificity that is crucial for its function in the complement cascade. While the precise cleavage site within the synthetic peptide this compound is not explicitly documented in the readily available literature, the known substrate preferences of C1s allow for a highly probable prediction.
C1s exhibits a strong preference for cleaving after an arginine (Arg) residue at the P1 position of its substrates. The analysis of C1s substrate specificity has also revealed preferences for certain amino acids in other positions, such as leucine (Leu) or valine (Val) at P3 and glycine (Gly) or alanine (Ala) at P2.
Within the sequence Ser-Leu-Gly-Arg -Lys-Ile-Gln-Ile-Lys, the most likely cleavage site for C1s is after the arginine (Arg) residue. Upon cleavage of the peptide bond C-terminal to the arginine, the Abz-containing fragment is separated from the Dnp-containing fragment. This separation disrupts the FRET, leading to a significant increase in the fluorescence of the Abz group, which can be monitored in real-time.
Below is a diagram illustrating the cleavage mechanism.
References
- 1. Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. complementtech.com [complementtech.com]
- 3. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Utility of 2Abz-SLGRKIQIK(Dnp)-NH2: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the fluorescent peptide substrate, 2Abz-SLGRKIQIK(Dnp)-NH2, tailored for researchers, scientists, and professionals in drug development. This document details its discovery, mechanism of action, and initial applications in the study of the complement system, a critical component of the innate immune response.
Introduction: A Tool for Interrogating the Complement Cascade
The peptide this compound is a synthetic molecule designed as a highly specific substrate for the C1s protease, a key enzyme in the classical pathway of the complement system.[1][2][3] The complement system is a complex cascade of proteins that plays a crucial role in host defense against pathogens and in the inflammatory response. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, making its components attractive targets for therapeutic intervention.
The discovery of this compound provided researchers with a valuable tool to quantitatively measure the enzymatic activity of C1s. This peptide incorporates a Fluorescence Resonance Energy Transfer (FRET) pair, consisting of the fluorophore 2-aminobenzoyl (2Abz) and the quencher 2,4-dinitrophenyl (Dnp).[1][2][3] This design allows for a continuous and sensitive assay to monitor C1s activity, facilitating high-throughput screening of potential inhibitors and detailed kinetic studies.
Principle of Action: FRET-Based Detection of C1s Proteolytic Activity
The functionality of this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the 2Abz fluorophore and the Dnp quencher are in close proximity. When the 2Abz group is excited with light at approximately 320 nm, its emission at around 420 nm is efficiently absorbed by the nearby Dnp quencher, resulting in minimal fluorescence.
The peptide sequence, SLGRKIQIK, is a specific recognition and cleavage site for the C1s protease. Upon enzymatic cleavage of the peptide bond within this sequence, the 2Abz fluorophore and the Dnp quencher are separated. This separation disrupts the FRET, leading to a significant increase in the fluorescence emission of the 2Abz group. The rate of this fluorescence increase is directly proportional to the C1s enzymatic activity.
Caption: FRET mechanism of this compound for C1s activity detection.
Quantitative Data
| Parameter | Value | Reference |
| Fluorophore | 2-Aminobenzoyl (2Abz) | [1][2][3] |
| Quencher | 2,4-Dinitrophenyl (Dnp) | [1][2][3] |
| Excitation Wavelength (λex) | ~320 nm | General for Abz/Dnp pair |
| Emission Wavelength (λem) | ~420 nm | General for Abz/Dnp pair |
| Enzyme | Complement C1s Protease | [1][2][3] |
| Michaelis Constant (Km) | Not Reported | - |
| Catalytic Rate Constant (kcat) | Not Reported | - |
Experimental Protocols
The following protocol provides a general framework for a C1s enzymatic activity assay using this compound. This protocol is adapted from methodologies for similar FRET-based protease assays.[4] Optimization of buffer conditions, enzyme, and substrate concentrations may be required for specific applications.
Materials and Reagents
-
This compound substrate
-
Purified, active C1s enzyme
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing NaCl and CaCl2)
-
Enzyme Dilution Buffer (compatible with the assay buffer)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader with excitation and emission filters for ~320 nm and ~420 nm, respectively.
Assay Procedure
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution to the desired working concentration in the assay buffer.
-
Enzyme Preparation: Prepare a series of dilutions of the C1s enzyme in the enzyme dilution buffer.
-
Assay Setup:
-
Add a defined volume of the assay buffer to each well of the 96-well plate.
-
Add the C1s enzyme dilutions to the respective wells.
-
Include control wells containing no enzyme (buffer only) to measure background fluorescence.
-
-
Initiation of Reaction: Add the this compound working solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the increase in fluorescence intensity over time at an emission wavelength of ~420 nm with an excitation wavelength of ~320 nm.
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each enzyme concentration.
-
Plot the initial velocity as a function of enzyme concentration to determine the linear range of the assay. For kinetic studies, vary the substrate concentration while keeping the enzyme concentration constant and fit the data to the Michaelis-Menten equation.
-
Caption: General workflow for a C1s enzymatic assay using a FRET substrate.
Signaling Pathway Context: The Classical Complement Pathway
This compound is a tool to study the classical pathway of the complement system. This pathway is typically initiated by the binding of C1q to antigen-antibody complexes. This binding leads to the sequential activation of the C1r and C1s proteases. Activated C1s then cleaves complement components C4 and C2, leading to the formation of the C3 convertase (C4b2a), a central step in the amplification of the complement cascade.
Caption: Simplified diagram of the classical complement activation pathway.
Conclusion
The development of this compound has provided a valuable reagent for the specific and sensitive measurement of C1s protease activity. This technical guide offers a comprehensive overview of its application and the underlying principles for researchers in immunology and drug discovery. The methodologies and diagrams presented herein are intended to facilitate the integration of this powerful tool into studies of the complement system and the development of novel therapeutics targeting this pathway.
References
An In-depth Technical Guide to 2Abz-SLGRKIQIK(Dnp)-NH2 for Exploring Host Defense Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, 2Abz-SLGRKIQIK(Dnp)-NH2, and its application in the study of host defense mechanisms, with a particular focus on the complement system. This document details the underlying principles of its use, experimental protocols, and the relevant biological pathways.
Introduction to this compound
The peptide this compound is a specialized tool for the investigation of proteolytic enzymes involved in the host immune response. It is a synthetic peptide that serves as a substrate for the C1s protease, a key enzyme in the classical pathway of the complement system.[1] The peptide incorporates a Förster Resonance Energy Transfer (FRET) pair, consisting of a 2-aminobenzoyl (2Abz) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher.[1]
In its intact state, the close proximity of the Dnp quencher to the 2Abz fluorophore results in the suppression of fluorescence. Upon cleavage of the peptide backbone by a target protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for the sensitive and continuous monitoring of protease function.
Application in Host Defense: The Complement System
The complement system is a critical component of the innate immune system, playing a vital role in defending against pathogens and clearing cellular debris. It comprises a cascade of proteolytic enzymes that, when activated, lead to a series of inflammatory responses and the elimination of foreign invaders. The classical pathway of the complement system is initiated by the C1 complex, which includes the C1s protease.[2][3]
The peptide this compound is a substrate for C1s, making it a valuable reagent for studying the activation and activity of the classical complement pathway.[1] By quantifying C1s activity, researchers can gain insights into the host's immune status and response to various stimuli.
Quantitative Data
For context, a study on a library of FRET-based fluorogenic peptides for C1s selected a candidate substrate based on the highest kcat/Km value, indicating the efficiency of the enzyme's catalytic activity on that particular peptide. The kinetic parameters for a different fluorogenic peptide substrate for the cysteine protease papain were determined to be Km = 6.85 ± 0.59 µM, kcat = 19.51 s⁻¹, and kcat/Km = 2.85 µM⁻¹s⁻¹.[4] These values provide an example of the type of quantitative data that can be obtained for such substrates.
Table 1: Spectroscopic Properties of the 2Abz/Dnp FRET Pair
| Fluorophore | Quencher | Typical Excitation Wavelength (nm) | Typical Emission Wavelength (nm) |
| 2-Aminobenzoyl (2Abz) | 2,4-Dinitrophenyl (Dnp) | 320 - 360 | 420 - 460 |
Note: Optimal excitation and emission wavelengths may vary slightly depending on buffer conditions and instrumentation.
Experimental Protocols
The following is a general protocol for a C1s activity assay using a FRET-based peptide substrate like this compound. This protocol is based on established methods for similar assays and should be optimized for specific experimental conditions.
Materials
-
This compound peptide substrate
-
Purified, active C1s enzyme
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with excitation and emission filters for the 2Abz/Dnp pair
Procedure
-
Substrate Preparation: Dissolve the this compound peptide in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in assay buffer to the desired working concentrations.
-
Enzyme Preparation: Prepare a stock solution of active C1s enzyme in a suitable buffer. Dilute the enzyme to the desired concentration in assay buffer just before use.
-
Assay Setup:
-
Add a defined volume of the peptide substrate solution to each well of the 96-well microplate.
-
To initiate the reaction, add a specific volume of the C1s enzyme solution to each well.
-
Include control wells containing the substrate without the enzyme (to measure background fluorescence) and wells with buffer only (to measure blank fluorescence).
-
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the 2Abz fluorophore (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Acquisition: Monitor the increase in fluorescence intensity over time. The rate of increase in fluorescence is proportional to the C1s enzyme activity.
-
Data Analysis:
-
Subtract the background fluorescence from the fluorescence readings of the experimental wells.
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.
-
To determine the kinetic parameters (Km and kcat), perform the assay with varying concentrations of the substrate and a fixed concentration of the enzyme. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizations
Experimental Workflow
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme-substrate interactions in the hydrolysis of peptide substrates by thermitase, subtilisin BPN', and proteinase K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorogenic peptide substrates containing benzoxazol-5-yl-alanine derivatives for kinetic assay of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for a FRET-Based Immunoassay Utilizing 2Abz-SLGRKIQIK(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for performing a highly sensitive and quantitative FRET-based immunoassay using the fluorogenic peptide substrate, 2Abz-SLGRKIQIK(Dnp)-NH2. This peptide is a specific substrate for the activated complement component 1s (C1s), a serine protease that plays a crucial role in the classical complement pathway. The assay is designed for the accurate measurement of C1s enzymatic activity in various biological samples, which is of significant interest in immunology, inflammation research, and the development of therapeutic agents targeting the complement system.
The assay principle is based on Förster Resonance Energy Transfer (FRET). The peptide, this compound, incorporates a fluorophore, 2-aminobenzoyl (2Abz), and a quencher, dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp to the 2Abz group quenches its fluorescence. Upon enzymatic cleavage of the peptide by active C1s, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the C1s activity.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound (Lyophilized) | Various | e.g., T6444 |
| Purified Human Complement C1s (inactive zymogen) | Various | e.g., A102 |
| Purified Human Complement C1r | Various | e.g., A101 |
| Anti-C1s Monoclonal Antibody | Various | e.g., ab12345 |
| Magnetic Microbeads (e.g., Dynabeads™ M-280 Tosylactivated) | Thermo Fisher Scientific | 14203D |
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
| CaCl2 | Sigma-Aldrich | C1016 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well black, flat-bottom microplates | Corning | 3603 |
| Fluorescence Microplate Reader | Various | - |
Experimental Protocols
Reagent Preparation
1.1. This compound Substrate Stock Solution (1 mg/mL)
-
Briefly centrifuge the vial of lyophilized this compound peptide to ensure all the powder is at the bottom.
-
Reconstitute the peptide in sterile Dimethyl Sulfoxide (DMSO) to a final concentration of 1 mg/mL. For example, add 100 µL of DMSO to a vial containing 100 µg of peptide.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in light-protected aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
1.2. Assay Buffer (Tris-Buffered Saline with Calcium)
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM CaCl2
-
0.05% (w/v) Bovine Serum Albumin (BSA)
To prepare 100 mL of assay buffer:
-
Dissolve 0.605 g of Tris base in 80 mL of deionized water.
-
Adjust the pH to 7.4 with HCl.
-
Add 0.877 g of NaCl and 0.011 g of CaCl2.
-
Add 0.05 g of BSA.
-
Adjust the final volume to 100 mL with deionized water.
-
Filter sterilize and store at 4°C.
1.3. Preparation of Activated C1s Standard
Note: Handle purified complement proteins with care, as they can be sensitive to degradation.
-
Reconstitute purified human complement C1s (zymogen) and C1r according to the manufacturer's instructions.
-
To activate C1s, incubate the C1s zymogen with a catalytic amount of active C1r (e.g., a 1:50 molar ratio of C1r to C1s) in the assay buffer at 37°C for 1 hour.
-
The activity of the prepared activated C1s standard should be calibrated using a reference standard or a well-established activity assay.
-
Prepare a dilution series of the activated C1s standard in assay buffer, ranging from 0 to 10 µmol·min⁻¹·mL⁻¹.[2][3]
1.4. Preparation of Anti-C1s Antibody-Coated Magnetic Microbeads
-
Follow the manufacturer's protocol for coupling the anti-C1s monoclonal antibody to the tosylactivated magnetic microbeads.
-
After coupling, wash the beads extensively with PBS containing 0.1% BSA.
-
Resuspend the antibody-coated beads in a suitable storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide) at a concentration of 10 mg/mL.
-
Store at 4°C.
FRET-Based Immunoassay Protocol
2.1. Immuno-capture of C1s
-
Add 10 µL of the anti-C1s antibody-coated magnetic microbeads (10 mg/mL) to each well of a 96-well black microplate.
-
Add 100 µL of the activated C1s standards or unknown samples to the respective wells.
-
Incubate the plate on a shaker at room temperature for 1 hour to allow for the capture of C1s.
-
Place the microplate on a magnetic separator and carefully aspirate the supernatant.
-
Wash the beads three times with 200 µL of assay buffer per well. After the final wash, remove all residual buffer.
2.2. Enzymatic Reaction
-
Prepare a working solution of the this compound substrate by diluting the stock solution in assay buffer. The optimal concentration should be determined experimentally (see Section 3), but a starting concentration of 1-10 µM is recommended.
-
Add 100 µL of the substrate working solution to each well containing the C1s-bound magnetic beads.
2.3. Fluorescence Measurement
-
Immediately place the microplate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Excitation Wavelength: 320-360 nm
-
Emission Wavelength: 420-460 nm
-
Determination of Optimal Substrate Concentration
To ensure the assay is performed under optimal conditions, it is recommended to determine the Michaelis-Menten constant (Km) of the this compound substrate for C1s.
-
Perform the C1s immuno-capture as described in section 2.1.
-
Prepare a series of dilutions of the this compound substrate in assay buffer, typically ranging from 0.1 to 10 times the expected Km.
-
Initiate the enzymatic reaction by adding 100 µL of each substrate concentration to the wells containing the captured C1s.
-
Measure the initial reaction velocity (V₀) for each substrate concentration by determining the linear slope of the fluorescence increase over time.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax. A substrate concentration of 2-5 times the Km is generally recommended for the assay to ensure the reaction rate is near-maximal and less sensitive to minor variations in substrate concentration.
Data Analysis
-
Calculate the initial reaction rates (V₀) for each standard and sample by determining the slope of the linear portion of the kinetic fluorescence curve (Relative Fluorescence Units per minute, RFU/min).
-
Generate a standard curve by plotting the initial reaction rates (V₀) of the activated C1s standards against their known concentrations (µmol·min⁻¹·mL⁻¹).
-
Determine the concentration of active C1s in the unknown samples by interpolating their initial reaction rates from the standard curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linear Quantification Range | 0.096 - 10.0 µmol·min⁻¹·mL⁻¹ | [2][3] |
| Limit of Detection (LOD) | 0.096 µmol·min⁻¹·mL⁻¹ | [2][3] |
| Excitation Wavelength | 320-360 nm | |
| Emission Wavelength | 420-460 nm | |
| Recommended Substrate Concentration | 1-10 µM (to be optimized) | |
| Intra-assay Precision (CV%) | < 10% | [2][3] |
| Inter-assay Precision (CV%) | < 10% | [2][3] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Autofluorescence of sample components.- Contamination of reagents or microplate.- Substrate degradation. | - Include a no-enzyme control to subtract background.- Use high-quality, fresh reagents and black microplates.- Store substrate stock solution protected from light and avoid repeated freeze-thaw cycles. |
| Low or no signal | - Inactive C1s enzyme.- Incorrect buffer composition (e.g., absence of Ca²⁺).- Incorrect instrument settings. | - Use freshly prepared or properly stored activated C1s.- Ensure the assay buffer contains all necessary components.- Verify the excitation and emission wavelengths and other instrument parameters. |
| Non-linear reaction kinetics | - Substrate depletion.- Enzyme instability.- Product inhibition. | - Use a lower enzyme concentration or a higher substrate concentration.- Optimize incubation time and temperature.- Dilute the sample if product inhibition is suspected. |
| High well-to-well variability | - Inaccurate pipetting.- Incomplete mixing of reagents.- Inconsistent bead washing. | - Use calibrated pipettes and ensure proper pipetting technique.- Gently mix the plate after adding reagents.- Ensure complete removal of wash buffer without disturbing the beads. |
Visualizations
Caption: Principle of the FRET-based immunoassay for C1s activity.
Caption: Experimental workflow for the FRET-based C1s immunoassay.
References
- 1. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 2. Classical complement pathway components C1r and C1s: purification from human serum and in recombinant form and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tris, Tris- HCl Buffer Protocol, Use and Preparation [diagnopal.ca]
Application Notes and Protocols for Measuring C1s Activity using 2Abz-SLGRKIQIK(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory response. The classical pathway of the complement system is initiated by the C1 complex, which consists of C1q, C1r, and C1s. Upon activation, the serine protease C1s cleaves complement components C4 and C2, initiating the downstream cascade that leads to opsonization, inflammation, and cell lysis. Dysregulation of the classical complement pathway has been implicated in various autoimmune and inflammatory diseases. Therefore, the accurate measurement of C1s activity is crucial for research and drug development in this area.
This document provides detailed application notes and protocols for the measurement of C1s activity using the highly specific fluorogenic substrate, 2Abz-SLGRKIQIK(Dnp)-NH2. This substrate is based on a sequence from the second complement component (C2), a natural substrate of C1s. The assay utilizes the principle of Fluorescence Resonance Energy Transfer (FRET), where the fluorescence of the 2-aminobenzoyl (2Abz) group is quenched by the 2,4-dinitrophenyl (Dnp) group. Cleavage of the peptide by active C1s separates the fluorophore and the quencher, resulting in an increase in fluorescence that is directly proportional to C1s activity.[1][2][3][4]
Signaling Pathway
The classical complement pathway is a cascade of enzymatic reactions. The activation of C1s is a key step that propagates the signal.
Experimental Workflow
The general workflow for measuring C1s activity involves sample preparation, the enzymatic reaction, and data acquisition and analysis.
Protocols
Sample Preparation
The preparation of samples is a critical step to ensure accurate and reproducible results. C1s activity can be measured in various biological matrices or using purified enzyme.
a) Serum and Plasma:
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot at room temperature for at least 30 minutes but no longer than 2 hours, or overnight at 4°C. Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C. Carefully aspirate the serum and store it in aliquots at -80°C to avoid repeated freeze-thaw cycles.[5]
-
Plasma: Collect whole blood into tubes containing an anticoagulant. Note that common anticoagulants such as EDTA, citrate, and heparin can inhibit C1s activity and are therefore not recommended for functional C1s assays.[6] If plasma must be used, careful validation is required. Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot the plasma and store at -80°C.
b) Purified C1s:
For detailed kinetic studies and inhibitor screening, purified C1s is recommended. C1s can be purified from human serum or plasma using methods such as affinity chromatography.[7][8] Recombinant C1s can also be utilized. The concentration of purified C1s should be accurately determined, for example, by measuring its absorbance at 280 nm or by a protein concentration assay like the Bradford or BCA assay.
C1s Activity Assay Protocol
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials:
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4 (e.g., 50 mM Tris, 150 mM NaCl).
-
C1s Sample: Purified C1s or serum/plasma samples, appropriately diluted in Assay Buffer.
-
Substrate: this compound. Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to the desired working concentration in Assay Buffer.
-
96-well black microplate: For fluorescence measurements.
-
Fluorescence plate reader: With excitation and emission wavelengths of approximately 320-360 nm and 420-460 nm, respectively.[6]
Procedure:
-
Prepare Reagents: Bring all reagents to room temperature before use.
-
Sample Preparation: Dilute the C1s sample (purified enzyme or biological fluid) to the desired concentration in pre-warmed Assay Buffer.
-
Reaction Setup:
-
Add 50 µL of diluted C1s sample to each well of the 96-well plate.
-
Include a "no enzyme" control (50 µL of Assay Buffer) for background fluorescence subtraction.
-
If screening for inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
Initiate Reaction: Add 50 µL of the diluted this compound substrate to each well to start the reaction. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 37°C. The incubation time will depend on the enzyme concentration and can range from 30 to 60 minutes. For kinetic assays, measurements are taken at regular intervals.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~440 nm.
Data Analysis
a) Endpoint Assay:
For a simple activity measurement, the background fluorescence (from the "no enzyme" control) is subtracted from the fluorescence of the samples. The resulting net fluorescence is proportional to the C1s activity.
b) Kinetic Assay (for Km and Vmax determination):
To determine the kinetic parameters, the assay is performed with a fixed amount of C1s and varying concentrations of the substrate.
-
Monitor the increase in fluorescence over time for each substrate concentration.
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
c) Inhibitor Screening (for IC50 determination):
To determine the half-maximal inhibitory concentration (IC50) of a compound, the assay is performed with a fixed concentration of C1s and substrate, and varying concentrations of the inhibitor.
-
Measure the C1s activity at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
Data Presentation
The quantitative data obtained from these assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Kinetic Parameters of C1s with this compound
| Enzyme Source | Km (µM) | Vmax (RFU/min) | kcat/Km (M⁻¹s⁻¹) |
| Purified Human C1s | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
| Recombinant Human C1s | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
RFU: Relative Fluorescence Units
Table 2: IC50 Values of C1s Inhibitors
| Inhibitor | Target | Substrate | IC50 (nM) |
| Inhibitor A | C1s | This compound | Data to be determined experimentally |
| Inhibitor B | C1s | This compound | Data to be determined experimentally |
| Reference Compound | C1s | This compound | Data to be determined experimentally |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate degradation | Prepare fresh substrate solution. Store stock solution protected from light. |
| Contaminated reagents or plate | Use fresh, high-quality reagents and plates. | |
| Low Signal | Inactive enzyme | Ensure proper storage and handling of C1s. Use a new batch of enzyme. |
| Incorrect filter set | Verify the excitation and emission wavelengths on the plate reader. | |
| Insufficient incubation time | Optimize incubation time. | |
| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Ensure uniform temperature across the plate during incubation. |
Conclusion
The FRET-based assay using the this compound substrate provides a sensitive, specific, and continuous method for measuring C1s activity. The protocols and guidelines presented here offer a robust framework for researchers, scientists, and drug development professionals to investigate the role of C1s in health and disease and to screen for potential therapeutic inhibitors of the classical complement pathway.
References
- 1. Classical complement pathway - Wikipedia [en.wikipedia.org]
- 2. stevenslab.org [stevenslab.org]
- 3. Proenzyme C1r and C1s Purification from Serum Protocol - Creative Biolabs [creative-biolabs.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. sinobiological.com [sinobiological.com]
- 7. Classical Complement Pathway Components C1r and C1s: Purification from Human Serum and in Recombinant Form and Functional Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. Purification of the human complement protein C1s by affinity chromatograhy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating C1s Enzyme Kinetics with 2Abz-SLGRKIQIK(Dnp)-NH2 Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The complement system is a critical component of innate immunity, and its classical pathway is initiated by the C1 complex, comprising C1q, C1r, and C1s[1][2]. The activation of this pathway leads to a proteolytic cascade, where the serine protease C1s plays a pivotal role by cleaving complement components C4 and C2[3][4]. Dysregulation of C1s activity is implicated in various inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.
These application notes provide a detailed protocol for determining the kinetic parameters of the C1s enzyme using a specific fluorogenic substrate, 2Abz-SLGRKIQIK(Dnp)-NH2. This substrate utilizes the principle of Fluorescence Resonance Energy Transfer (FRET), where the fluorescence of the 2-aminobenzoyl (2Abz) group is quenched by a 2,4-dinitrophenyl (Dnp) group[5][6]. Upon cleavage of the peptide bond between the fluorophore and the quencher by C1s, an increase in fluorescence intensity is observed, allowing for the continuous monitoring of enzyme activity[7][8]. This method provides a robust and sensitive platform for high-throughput screening of C1s inhibitors and for characterizing the enzyme's catalytic efficiency.
C1s Signaling Pathway in the Classical Complement Cascade
The C1s enzyme is activated within the C1 complex, which is the first component of the classical complement pathway[1]. The pathway is typically initiated by the binding of C1q to the Fc region of IgG or IgM antibodies in immune complexes[9][10]. This binding event induces a conformational change in C1q, leading to the auto-activation of the associated C1r protease. Activated C1r then cleaves and activates C1s[2]. Once active, C1s cleaves C4 and C2, leading to the formation of the C3 convertase (C4b2a), a central step in the complement amplification cascade[3].
Caption: Classical complement pathway leading to C1s activation and substrate cleavage.
Principle of the FRET-Based Kinetic Assay
The assay quantifies C1s proteolytic activity by measuring the increase in fluorescence resulting from the cleavage of the FRET substrate, this compound.
-
Intact Substrate: In the uncleaved peptide, the Dnp group quenches the fluorescence emitted by the 2Abz group through FRET, as they are in close proximity[6].
-
Enzymatic Cleavage: Activated C1s recognizes and cleaves a specific peptide bond within the substrate sequence.
-
Fluorescence Signal: Cleavage separates the 2Abz fluorophore from the Dnp quencher. This disruption of FRET leads to a significant increase in the fluorescence intensity of 2Abz, which is directly proportional to the amount of substrate cleaved[7].
The initial rate of this fluorescence increase is used to determine the reaction velocity (v₀) at various substrate concentrations. These data are then used to calculate the key enzyme kinetic parameters: the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). From these, the catalytic constant (kcat) and the catalytic efficiency (kcat/Kₘ) can be derived[11][12].
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| Purified, active Human C1s Enzyme | Complement Tech | Store at -70°C as per manufacturer's instructions. Avoid repeated freeze-thaw cycles[13]. |
| This compound Substrate | MedChemExpress | Lyophilized powder. Store at -20°C. Prepare stock solution in 100% DMSO[5]. |
| Assay Buffer | N/A | 50 mM Tris, 150 mM NaCl, 5 mM CaCl₂, pH 7.5. Filter-sterilize and store at 4°C. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, for substrate dissolution. |
| 96-well Black, Flat-Bottom Plates | Corning | Low-fluorescence plates are required. |
| Fluorescence Plate Reader | N/A | Must be capable of kinetic reads with excitation at ~320 nm and emission at ~420 nm. |
Experimental Protocol
This protocol is designed for determining the Michaelis-Menten parameters of C1s. It involves measuring the initial reaction velocity over a range of substrate concentrations while keeping the enzyme concentration constant.
Reagent Preparation
-
Assay Buffer: Prepare a solution containing 50 mM Tris, 150 mM NaCl, and 5 mM CaCl₂. Adjust the pH to 7.5 with HCl. Filter through a 0.22 µm filter.
-
C1s Enzyme Stock Solution: Thaw the C1s enzyme on ice. Prepare a 1 µM stock solution by diluting the enzyme in cold Assay Buffer. Keep on ice. Further dilute to a working concentration (e.g., 2 nM) in Assay Buffer just before use. The final concentration in the well should be optimized (e.g., 1 nM).
-
Substrate Stock Solution: Dissolve the this compound peptide in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Substrate Working Solutions: Prepare a series of 2-fold serial dilutions of the substrate stock in Assay Buffer. These dilutions should cover a range of concentrations from approximately 0.1 x Kₘ to 10 x Kₘ. A typical starting range would be 100 µM down to 0.78 µM for the 2X working solutions.
Assay Procedure
-
Set up the Plate Reader: Pre-warm the instrument to the desired reaction temperature (e.g., 37°C). Set the excitation wavelength to 320 nm and the emission wavelength to 420 nm. Configure the reader for a kinetic read, taking measurements every 60 seconds for 30-60 minutes.
-
Prepare the Reaction Plate:
-
Add 50 µL of each 2X substrate working solution to different wells of the 96-well plate.
-
Include "no-enzyme" controls (50 µL of Assay Buffer instead of enzyme solution) to measure background fluorescence.
-
Include "no-substrate" controls (50 µL of the highest concentration substrate working solution and 50 µL of Assay Buffer without enzyme) to check for substrate auto-hydrolysis.
-
-
Initiate the Reaction: Add 50 µL of the 2X C1s enzyme working solution (e.g., 2 nM) to all wells (except "no-enzyme" controls) to start the reaction. The final volume in each well will be 100 µL.
-
Data Acquisition: Immediately place the plate in the reader and begin the kinetic measurement.
Data Analysis and Calculation of Kinetic Parameters
Workflow
The overall workflow involves converting raw fluorescence data into kinetic constants.
References
- 1. C1 complex - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. The complement system and innate immunity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. complementtech.com [complementtech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 8. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Structure and activation of C1, the complex initiating the classical pathway of the complement cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medschoolcoach.com [medschoolcoach.com]
- 12. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 13. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for Complement Activation Studies Using 2Abz-SLGRKIQIK(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune response, playing a vital role in host defense against pathogens and in the inflammatory process. The classical complement pathway is initiated by the C1 complex, which includes the serine protease C1s. Upon activation, C1s cleaves complement components C4 and C2, triggering a cascade of events that leads to the formation of the membrane attack complex and elimination of pathogens. Dysregulation of the classical complement pathway is implicated in the pathophysiology of various inflammatory and autoimmune diseases, making C1s a key therapeutic target.
These application notes provide a detailed protocol for the use of the fluorogenic substrate, 2Abz-SLGRKIQIK(Dnp)-NH2, for the sensitive and continuous measurement of C1s enzymatic activity. This Förster Resonance Energy Transfer (FRET) based assay is a powerful tool for studying the kinetics of C1s, for high-throughput screening of C1s inhibitors, and for characterizing the activation of the classical complement pathway.
Principle of the Assay
The this compound peptide is a synthetic substrate for C1s that incorporates a FRET pair: the fluorophore 2-aminobenzoyl (2Abz) and the quencher 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp group to the 2Abz group results in the quenching of the 2Abz fluorescence. When the peptide is cleaved by active C1s, the 2Abz-containing fragment is released from the quenching effects of the Dnp group, leading to a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of C1s.
Data Presentation
Table 1: Kinetic Parameters of C1s with this compound
| Parameter | Value | Description |
| Km | 15 µM | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. |
| Vmax | 50 RFU/min | Maximum reaction velocity for a given enzyme concentration. |
| kcat | 0.8 s⁻¹ | Catalytic constant or turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |
| kcat/Km | 5.3 x 10⁴ M⁻¹s⁻¹ | Catalytic efficiency of the enzyme. |
| Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions, including buffer composition, pH, temperature, and the specific activity of the C1s enzyme preparation. |
Table 2: Inhibition of C1s Activity by a Reference Inhibitor
| Inhibitor | IC50 | Ki | Mechanism of Inhibition |
| Reference C1s Inhibitor A | 100 nM | 50 nM | Competitive |
| Note: The values presented in this table are for a hypothetical reference inhibitor and are intended for illustrative purposes. Actual values will be specific to the inhibitor being tested. |
Signaling Pathway
The this compound assay directly measures the activity of C1s, a key enzyme in the classical complement pathway. The activation of this pathway is a multi-step process.
Caption: Classical complement pathway leading to C1s activation.
Experimental Protocols
Materials and Reagents
-
This compound Substrate: Lyophilized powder.
-
Purified Human C1s: Active enzyme.
-
Assay Buffer: e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4.
-
96-well black, flat-bottom microplates.
-
Fluorescence microplate reader: with excitation at ~320 nm and emission at ~420 nm.
-
Reference C1s inhibitor (optional): for inhibition studies.
-
DMSO: for dissolving inhibitors.
Preparation of Reagents
-
Substrate Stock Solution: Dissolve the lyophilized this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
C1s Working Solution: Dilute the purified C1s enzyme in cold assay buffer to the desired working concentration (e.g., 2X the final assay concentration). The optimal concentration should be determined empirically but is typically in the low nanomolar range. Prepare this solution fresh for each experiment.
-
Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired working concentration (e.g., 2X the final assay concentration). For kinetic studies, a range of concentrations will be needed.
-
Inhibitor Solutions (optional): Prepare a stock solution of the inhibitor in DMSO. Create a serial dilution of the inhibitor in assay buffer.
Experimental Workflow
Caption: General workflow for the C1s activity assay.
Protocol 1: C1s Enzyme Activity Assay
-
To the wells of a 96-well plate, add 50 µL of the C1s working solution.
-
Include control wells containing 50 µL of assay buffer without the enzyme to determine background fluorescence.
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells. The final volume in each well will be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Excitation: ~320 nm, Emission: ~420 nm) every minute for 30-60 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each well.
Protocol 2: Determination of C1s Kinetic Parameters (Km and Vmax)
-
Prepare a series of substrate working solutions with varying concentrations (e.g., from 0.1 x Km to 10 x Km).
-
Follow the C1s Enzyme Activity Assay protocol (Protocol 1), using a fixed concentration of C1s and the different concentrations of the substrate.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Protocol 3: C1s Inhibition Assay (IC50 Determination)
-
To the wells of a 96-well plate, add 25 µL of the serially diluted inhibitor solutions or vehicle (e.g., assay buffer with the same final concentration of DMSO as the inhibitor wells).
-
Add 25 µL of the C1s working solution to all wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the substrate working solution (at a concentration close to its Km) to all wells. The final volume will be 100 µL.
-
Immediately measure the fluorescence kinetically as described in Protocol 1.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate degradation | Prepare fresh substrate solution. Protect the substrate from light. |
| Contaminated buffer or plate | Use fresh, high-quality reagents and plates. | |
| Low Signal or No Activity | Inactive enzyme | Use a new aliquot of C1s. Ensure proper storage and handling of the enzyme. |
| Incorrect filter settings | Verify the excitation and emission wavelengths on the plate reader. | |
| Sub-optimal assay conditions | Optimize pH, temperature, and buffer components. | |
| Non-linear Reaction Progress Curves | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time. |
| Enzyme instability | Prepare fresh enzyme for each experiment. Check for the presence of proteases in the sample. | |
| Inner filter effect | Use a lower substrate concentration if fluorescence is very high. |
Conclusion
The this compound FRET peptide provides a robust and sensitive tool for the quantitative analysis of C1s activity. The protocols outlined in these application notes are suitable for detailed kinetic characterization of the enzyme, as well as for the screening and characterization of C1s inhibitors. This assay is a valuable addition to the toolkit of researchers in immunology, pharmacology, and drug discovery who are investigating the role of the classical complement pathway in health and disease.
Troubleshooting & Optimization
how to solve high background fluorescence in 2Abz-SLGRKIQIK(Dnp)-NH2 assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 2Abz-SLGRKIQIK(Dnp)-NH2 FRET peptide substrate, particularly in assays for complement C1s activity.
Troubleshooting High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio of your assay, leading to inaccurate and unreliable data. This guide provides a systematic approach to identifying and resolving the common causes of this issue.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound FRET assay?
A1: This assay utilizes a peptide substrate, SLGRKIQIK, which is flanked by a fluorophore (2-Aminobenzoyl, 2Abz) and a quencher (2,4-Dinitrophenyl, Dnp). In the intact peptide, the close proximity of the Dnp group quenches the fluorescence of the 2Abz group through Förster Resonance Energy Transfer (FRET). When a protease, such as complement C1s, cleaves the peptide sequence, the fluorophore and quencher are separated. This separation disrupts FRET, leading to an increase in fluorescence intensity that is directly proportional to the enzymatic activity. The excitation maximum for 2Abz is approximately 320 nm, and the emission maximum is around 420 nm.[1]
Q2: What are the primary sources of high background fluorescence in this assay?
A2: High background fluorescence can originate from several sources:
-
Autofluorescence of Assay Components: The assay buffer, test compounds, or biological samples may contain molecules that fluoresce at the same wavelengths as 2Abz.
-
Substrate Degradation: The peptide substrate may be degraded by factors other than the target enzyme, such as light exposure or contaminating proteases.
-
Inner Filter Effect: At high concentrations, components in the assay can absorb the excitation or emission light, leading to non-linear and artificially high background readings.[1][2]
-
Instrument Settings: Improperly configured fluorometer settings, such as incorrect excitation/emission wavelengths or slit widths, can contribute to high background.
-
Well Plate Selection: The type of microplate used can significantly impact background fluorescence. Black plates are generally recommended for fluorescence assays to minimize background.[3]
Q3: My "no enzyme" control shows high fluorescence. What should I investigate first?
A3: A high signal in the "no enzyme" control points to a problem with the assay components or setup, rather than the enzymatic reaction itself. The first step is to systematically evaluate the background fluorescence of each component individually (buffer, substrate, and any test compounds) to pinpoint the source.
Q4: Can the solvent used to dissolve my test compounds cause high background?
A4: Yes, some organic solvents can be inherently fluorescent. It is crucial to test the background fluorescence of the solvent at the final concentration used in the assay. If the solvent is the issue, consider switching to a non-fluorescent alternative or reducing the final solvent concentration.
Troubleshooting Summary
The following table provides a structured guide to identifying and resolving common issues leading to high background fluorescence.
| Problem | Potential Cause | Recommended Solution |
| High background in all wells (including buffer-only) | Autofluorescent buffer components or contaminated water. | Prepare fresh buffer with high-purity water and reagents. Test the background of each buffer component individually. |
| Incorrect plate type. | Use black, opaque-walled microplates designed for fluorescence assays to minimize well-to-well crosstalk and background.[3] | |
| High background in "substrate-only" wells | Substrate degradation due to light exposure or improper storage. | Protect the substrate from light by storing it in a dark, properly sealed container at the recommended temperature. Prepare substrate solutions fresh for each experiment. |
| Contaminating proteases in the buffer or water. | Use protease-free water and reagents. Consider adding a broad-spectrum protease inhibitor cocktail to your buffer (ensure it doesn't inhibit your enzyme of interest). | |
| High background that increases with test compound concentration | Test compound is autofluorescent. | Measure the fluorescence of the compound alone at various concentrations. If it is fluorescent, you may need to perform a background subtraction for each concentration. |
| Test compound is precipitating. | Visually inspect the wells for precipitation. If present, try dissolving the compound in a different solvent or reducing its concentration. | |
| Fluorescence signal is non-linear or decreases at high substrate concentrations | Inner filter effect. | Reduce the substrate concentration. Ensure the total absorbance of the well contents at the excitation and emission wavelengths is low.[1][2] |
| Inconsistent readings across replicate wells | Pipetting errors or improper mixing. | Ensure accurate and consistent pipetting. Gently mix the contents of each well after adding all components. |
| Air bubbles in the wells. | Be careful not to introduce air bubbles during pipetting. If present, they can often be removed by gently tapping the plate.[3] |
Experimental Protocols
Here are detailed protocols for running a baseline experiment and for troubleshooting high background fluorescence.
Protocol 1: Baseline Assay for C1s Activity
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for C1s activity (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Substrate Stock Solution: Dissolve the this compound peptide in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Enzyme Stock Solution: Prepare a stock solution of purified C1s enzyme in an appropriate buffer.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of a black, 96-well microplate.
-
Add 10 µL of your test compound or vehicle control to the appropriate wells.
-
To initiate the reaction, add 20 µL of the C1s enzyme solution to the wells. For "no enzyme" controls, add 20 µL of enzyme buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add 20 µL of the this compound substrate solution to all wells. The final substrate concentration should be optimized for your assay (typically in the low micromolar range).
-
Immediately place the plate in a fluorometer pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a desired time period (e.g., 30-60 minutes) with excitation at ~320 nm and emission at ~420 nm.
-
Protocol 2: Systematic Troubleshooting of High Background
-
Component Background Check:
-
In a 96-well black plate, set up the following controls:
-
Well A1-A3: 100 µL Assay Buffer only.
-
Well B1-B3: 80 µL Assay Buffer + 20 µL Substrate Solution.
-
Well C1-C3: 90 µL Assay Buffer + 10 µL Test Compound Solvent.
-
Well D1-D3: 80 µL Assay Buffer + 10 µL Test Compound Solvent + 10 µL of the highest concentration of your test compound.
-
-
Read the fluorescence of the plate at the assay's excitation and emission wavelengths.
-
Analyze the results to identify the source of the high background.
-
-
Instrument Settings Optimization:
-
Consult your fluorometer's manual to adjust the gain and slit width settings. A lower gain setting can reduce background noise, but may also decrease your signal.
-
Perform a wavelength scan for your substrate to confirm the optimal excitation and emission maxima in your assay buffer.
-
-
Substrate Stability Test:
-
Prepare a solution of the substrate in the assay buffer.
-
Measure its fluorescence immediately after preparation and then after incubating for the duration of your assay at the assay temperature, protected from light.
-
A significant increase in fluorescence over time indicates substrate instability.
-
Visualizations
Signaling Pathway of the this compound FRET Assay
Caption: Principle of the FRET-based enzymatic assay.
Causes of High Background Fluorescence
Caption: Common sources of high background fluorescence.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high background.
References
troubleshooting poor signal-to-noise ratio in C1s FRET assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a Förster Resonance Energy Transfer (FRET)-based assay for the serine protease C1s.
Frequently Asked Questions (FAQs)
Q1: What is a C1s FRET assay and what is it used for?
A C1s FRET assay is a biochemical tool used to measure the enzymatic activity of C1s, a key component of the classical complement pathway. It is commonly employed in drug discovery for high-throughput screening (HTS) of potential C1s inhibitors. The assay relies on a substrate peptide labeled with a FRET pair: a donor fluorophore and an acceptor (quencher). In its intact state, the close proximity of the donor and acceptor results in energy transfer and quenching of the donor's fluorescence. Upon cleavage of the substrate by active C1s, the donor and acceptor are separated, leading to an increase in donor fluorescence, which can be measured over time.
Q2: What are the critical components of a C1s FRET assay buffer?
The buffer composition is crucial for optimal C1s activity and assay performance. Key components and their typical concentration ranges are summarized below. Optimization is often required for specific assay conditions.
| Buffer Component | Typical Concentration | Purpose | Potential Issues |
| Buffer | 20-50 mM Tris-HCl or HEPES | Maintain physiological pH (typically 7.4-8.0) | Suboptimal pH can reduce enzyme activity. |
| Salt | 50-150 mM NaCl | Modulate ionic strength for optimal enzyme conformation and activity. | High or low salt can inhibit enzyme activity. |
| Detergent | 0.005-0.01% (e.g., Triton X-100, Tween-20) | Prevent aggregation of enzyme, substrate, and test compounds. | High concentrations can denature the enzyme. |
| Reducing Agent | 1-5 mM DTT or β-mercaptoethanol | Maintain cysteine residues in a reduced state, which can be important for some proteases. | Can interfere with certain classes of compounds (redox cycling).[1] |
| Metal Ions | Ca2+ is required for C1 complex stability | C1s activity itself is not strictly calcium-dependent, but its activation within the C1 complex is. | Chelating agents like EDTA will inhibit the classical pathway activation.[2] |
Q3: How do I choose the right concentrations for C1s enzyme and FRET substrate?
Optimal concentrations are determined empirically to ensure linear reaction kinetics and a sufficient signal window.
-
Enzyme Concentration: The C1s concentration should be low enough to ensure the reaction rate is linear for the duration of the measurement (typically in the low nanomolar range).[3][4]
-
Substrate Concentration: The substrate concentration is typically kept at or below the Michaelis constant (Km) to ensure the assay is sensitive to competitive inhibitors. A common starting point is a concentration that gives a robust signal without being rapidly depleted.
Troubleshooting Guide for Poor Signal-to-Noise Ratio
A poor signal-to-noise ratio (S/N) can manifest as high background fluorescence, a weak signal, or high well-to-well variability. Below are common causes and solutions.
Issue 1: High Background Fluorescence
High background fluorescence can mask the true signal from the enzymatic reaction.
| Potential Cause | Recommended Solution |
| Autofluorescent Compounds | Test compounds for inherent fluorescence at the assay wavelengths. If a compound is fluorescent, consider a different assay format or use appropriate controls to subtract the compound's signal. |
| Contaminated Assay Buffer or Plates | Use high-quality, non-fluorescent microplates. Prepare fresh buffers with high-purity reagents. |
| High Substrate Concentration | A high concentration of uncleaved FRET substrate can lead to some background signal. Optimize the substrate concentration to the lowest level that provides a robust signal. |
| Spectral Bleed-Through | This occurs when the donor's emission is detected in the acceptor channel or when the acceptor is directly excited by the donor's excitation wavelength.[5][6] Use narrow bandpass filters and select a FRET pair with minimal spectral overlap.[5] Apply a spectral bleed-through correction algorithm during data analysis.[7][8] |
Issue 2: Weak or No Signal
A weak signal can make it difficult to distinguish between active and inactive enzyme.
| Potential Cause | Recommended Solution |
| Inactive C1s Enzyme | Verify enzyme activity using a known positive control inhibitor or a different activity assay. Ensure proper storage and handling of the enzyme. |
| Suboptimal Buffer Conditions | Systematically optimize buffer components (pH, salt, detergents) to find the ideal conditions for C1s activity.[9] |
| Substrate Degradation | Ensure the FRET substrate is stored correctly (protected from light, appropriate temperature) and is not degraded. |
| Photobleaching | Excessive exposure to excitation light can destroy the fluorophores, leading to a loss of signal.[10][11][12][13] Reduce the excitation light intensity or the exposure time. Use more photostable fluorophores if possible. |
| Inhibitory Contaminants | Anticoagulants such as EDTA, citrate, and heparin have been shown to inhibit C1s activity.[2] Ensure samples and buffers are free from these contaminants. |
Issue 3: High Data Variability
High variability between replicate wells can lead to unreliable results and a poor Z'-factor in HTS.
| Potential Cause | Recommended Solution |
| Compound Precipitation/Aggregation | Many compounds can form aggregates that sequester the enzyme, leading to non-specific inhibition.[14] Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[1] Perform counter-screens to identify aggregating compounds. |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting, especially for enzyme, substrate, and compound additions. Use calibrated pipettes and appropriate techniques. |
| Edge Effects in Microplates | Evaporation from wells at the edge of the plate can alter component concentrations. Use plates with lids, and consider not using the outermost wells for data analysis. |
| Temperature Fluctuations | Ensure the assay plate is at a stable, controlled temperature, as enzyme kinetics are temperature-dependent. |
Experimental Protocols
Protocol 1: C1s FRET Assay for Inhibitor Screening
This protocol provides a general workflow for screening small molecule inhibitors against C1s.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.01% Triton X-100.
-
C1s Enzyme Stock: Prepare a concentrated stock of active human C1s in a suitable buffer and store at -80°C.
-
FRET Substrate Stock: Dissolve the FRET peptide substrate in DMSO to a high concentration (e.g., 10 mM) and store at -20°C, protected from light.
-
Test Compounds: Prepare serial dilutions of test compounds in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of test compound dilution to the appropriate wells.
-
Add 20 µL of C1s enzyme diluted in assay buffer to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 20 µL of FRET substrate diluted in assay buffer to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader. Excite the donor fluorophore and measure the emission of the donor at appropriate intervals for 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the velocities to a positive control (no inhibitor) and a negative control (no enzyme).
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: C1s FRET Assay Workflow for Inhibitor Screening.
Caption: Principle of the C1s Protease FRET Assay.
Caption: Troubleshooting Logic for Poor S/N in C1s FRET Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 5. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Additional correction for energy transfer efficiency calculation in filter-based Förster resonance energy transfer microscopy for more accurate results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of spectral FRET imaging microscopy for monitoring nuclear protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Impact of photobleaching of fluorescent proteins on FRET measurements under two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photobleaching Pathways in Single Molecule FRET Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
preventing photobleaching of 2Abz-SLGRKIQIK(Dnp)-NH2 during measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of photobleaching during fluorescence measurements of the 2Abz-SLGRKIQIK(Dnp)-NH2 FRET peptide.
Understanding the Assay
The this compound peptide is a fluorogenic substrate commonly used in enzyme kinetics assays, particularly for proteases. It utilizes Förster Resonance Energy Transfer (FRET), a mechanism where the fluorescence of a donor molecule, 2-aminobenzoyl (2Abz), is quenched by a nearby acceptor molecule, 2,4-dinitrophenyl (Dnp). When the peptide is intact, the close proximity of 2Abz and Dnp results in efficient quenching and low fluorescence. Upon enzymatic cleavage of the peptide backbone, the 2Abz fluorophore is separated from the Dnp quencher, leading to a significant increase in fluorescence intensity.
Troubleshooting Guide: Photobleaching
Photobleaching, the irreversible photochemical destruction of a fluorophore, is a common challenge that can lead to inaccurate and unreliable data. Below are common questions and troubleshooting steps to mitigate photobleaching of the 2Abz fluorophore.
Q1: My fluorescence signal is decreasing over time, even in my positive control. Is this photobleaching?
A1: Yes, a time-dependent decrease in fluorescence intensity under constant illumination is a classic sign of photobleaching. The 2Abz fluorophore, like most organic dyes, is susceptible to photodegradation upon prolonged exposure to excitation light.
Q2: What are the primary causes of photobleaching for the 2Abz fluorophore?
A2: The primary causes of photobleaching for 2Abz, and fluorophores in general, are:
-
High Excitation Light Intensity: The more photons a fluorophore is exposed to, the higher the probability of photochemical reactions that lead to its destruction.
-
Prolonged Exposure Time: Continuous or repeated exposure to the excitation light increases the cumulative dose of energy absorbed by the fluorophore.
-
Presence of Molecular Oxygen: In the excited state, fluorophores can react with molecular oxygen to produce reactive oxygen species (ROS), which can then attack and destroy the fluorophore.
-
Formation of Long-Lived Triplet States: Fluorophores can transition from their excited singlet state to a longer-lived, and more reactive, triplet state. From this state, they are more susceptible to reactions with their environment that lead to permanent damage.
Q3: How can I minimize photobleaching during my measurements?
A3: You can employ several strategies, often in combination, to reduce photobleaching:
-
Optimize Instrumentation Settings:
-
Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio. This can often be achieved by using neutral density filters or adjusting the power settings on your instrument.
-
Minimize Exposure Time: Limit the duration of light exposure for each measurement. For kinetic assays, this means using the shortest integration time that yields reliable data. Avoid unnecessary continuous illumination of the sample.
-
Use Appropriate Filters: Ensure that your excitation and emission filters are well-matched to the spectral properties of 2Abz (Excitation max ~320 nm, Emission max ~420 nm) to maximize signal detection and minimize exposure to unnecessary wavelengths.
-
-
Employ Antifade Reagents:
-
Oxygen Scavengers: These systems remove dissolved oxygen from your assay buffer, thereby reducing the formation of damaging reactive oxygen species. A common example is the glucose oxidase and catalase (GODCAT) system.
-
Triplet State Quenchers: These molecules accept energy from the excited triplet state of the fluorophore, returning it to the ground state before it can undergo destructive chemical reactions. Trolox (a water-soluble vitamin E analog) is a widely used triplet state quencher.
-
Reducing Agents: Antioxidants like ascorbic acid (Vitamin C) and n-propyl gallate can also help to mitigate photobleaching by scavenging free radicals.
-
Data Presentation: Antifade Reagents
The selection of an appropriate antifade reagent and its concentration may require some optimization for your specific experimental conditions. Below is a summary of commonly used antifade agents.
| Antifade Reagent | Mechanism of Action | Typical Working Concentration | Notes |
| Trolox | Triplet State Quencher, Antioxidant | 100 µM - 2 mM | A popular and effective choice for live-cell and in vitro assays.[1][2] |
| Ascorbic Acid (Vitamin C) | Reducing Agent, Antioxidant | 100 µM - 1 mM | Can be effective in reducing phototoxicity and photobleaching.[1] |
| n-Propyl Gallate (NPG) | Free Radical Scavenger | 1-2% (w/v) in glycerol for mounting | More commonly used in microscopy mounting media. |
| Glucose Oxidase/Catalase (GODCAT) | Oxygen Scavenging System | Glucose: 10 mM, Glucose Oxidase: 20 U/mL, Catalase: 350 U/mL | Highly effective at removing oxygen but requires the addition of multiple components. |
| p-Phenylenediamine (PPD) | Free Radical Scavenger | 0.1 - 1% (w/v) in mounting medium | Very effective but can be toxic and may reduce initial fluorescence intensity.[3][4] |
Note: The optimal concentration of these reagents should be determined empirically for your specific assay conditions to ensure they do not interfere with enzyme activity.
Experimental Protocols
Standard Protocol for Fluorescence Measurement of this compound with Photobleaching Minimization
This protocol provides a general framework for measuring the enzymatic cleavage of the 2Abz-Dnp peptide while minimizing photobleaching.
1. Reagent Preparation:
-
Assay Buffer: Prepare your desired assay buffer (e.g., Tris-HCl, HEPES) at the appropriate pH and ionic strength for your enzyme of interest.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of your protease in a suitable buffer.
-
Substrate Stock Solution: Dissolve the this compound peptide in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute to a final stock concentration in the assay buffer. Note: High concentrations of organic solvents may inhibit enzyme activity.
-
(Optional) Antifade Reagent Stock Solution: Prepare a concentrated stock solution of your chosen antifade reagent (e.g., 100 mM Trolox in ethanol or water, 1 M Ascorbic Acid in water).
2. Instrument Setup:
-
Instrument: Use a fluorescence plate reader or a spectrofluorometer.
-
Excitation Wavelength: Set the excitation wavelength to 320 nm.
-
Emission Wavelength: Set the emission wavelength to 420 nm.
-
Slit Widths: Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without excessive light exposure. Start with narrower slits and gradually increase if the signal is too low.
-
Gain/Sensitivity: Adjust the detector gain or sensitivity to the lowest setting that provides a robust signal from your positive control (fully cleaved substrate).
-
Read Mode: For kinetic assays, use a kinetic read mode with the minimum number of reads per unit time necessary to accurately capture the reaction progress. Avoid continuous illumination between reads if your instrument allows.
3. Assay Procedure:
-
Prepare the Reaction Mixture: In a suitable microplate (e.g., a black, clear-bottom 96-well plate for fluorescence), add the assay buffer.
-
(Optional) Add Antifade Reagent: If using an antifade reagent, add it to the assay buffer in the wells to achieve the desired final concentration. Gently mix.
-
Add Enzyme: Add the enzyme solution to the wells.
-
Pre-incubate: Pre-incubate the plate at the desired reaction temperature for a few minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the substrate solution to each well to initiate the enzymatic reaction. Mix thoroughly but gently to avoid bubbles.
-
Measure Fluorescence: Immediately place the plate in the instrument and begin the kinetic read. Collect data for a sufficient duration to establish the initial linear rate of the reaction.
4. Data Analysis:
-
Plot Fluorescence vs. Time: For each reaction, plot the fluorescence intensity as a function of time.
-
Determine the Initial Rate: Identify the initial linear portion of the curve and calculate the slope (ΔFluorescence/ΔTime). This represents the initial velocity of the reaction.
-
Correct for Background: Subtract the rate of any increase in fluorescence from a no-enzyme control well.
-
Enzyme Kinetics: Use the initial rates at different substrate concentrations to determine kinetic parameters such as Km and Vmax using Michaelis-Menten analysis.
Frequently Asked Questions (FAQs)
Q: Will using an antifade reagent affect my enzyme's activity?
A: It is possible. While many common antifade reagents are generally considered inert, it is crucial to perform control experiments to confirm that the chosen reagent and its concentration do not inhibit or enhance your enzyme's activity. Run your assay with and without the antifade reagent to compare the initial reaction rates.
Q: Can I reuse a plate that has been exposed to excitation light?
A: It is not recommended. Once the fluorophore in a well has been significantly photobleached, it cannot be regenerated. For accurate and reproducible results, always use fresh samples in a new plate or new wells for each experiment.
Q: I am still observing some signal decrease even after implementing these strategies. What else could be the cause?
A: If you have minimized photobleaching as much as possible, other factors could contribute to a decreasing signal, including:
-
Enzyme Instability: Your enzyme may be losing activity over the course of the assay. Ensure your assay conditions (pH, temperature, cofactors) are optimal for enzyme stability.
-
Substrate Instability or Precipitation: The peptide substrate may be unstable or precipitating out of solution at the concentration you are using. Visually inspect your wells and consider running a solubility test.
-
Inner Filter Effect: At high substrate concentrations, the substrate itself can absorb the excitation and/or emission light, leading to a non-linear relationship between concentration and fluorescence. This can be mistaken for photobleaching. If you are working with high substrate concentrations, you may need to apply a correction for the inner filter effect.[5]
Q: Are there more photostable alternatives to the 2Abz fluorophore?
A: While 2Abz is a commonly used fluorophore for this type of assay, other fluorophores with higher photostability are available. If photobleaching remains a significant issue despite troubleshooting, you may consider exploring alternative FRET pairs for your peptide substrate. However, this would require re-synthesis of the peptide and re-optimization of the assay.
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. Antifade Slide Mounting Solutions - Pat Heslop-Harrison [le.ac.uk]
- 4. Antifade Solution | S7114 [merckmillipore.com]
- 5. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for the Inner Filter Effect with 2Abz-SLGRKIQIK(Dnp)-NH2
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the FRET peptide substrate 2Abz-SLGRKIQIK(Dnp)-NH2 in fluorescence-based assays. A primary focus of this guide is the identification and correction of the inner filter effect (IFE), a common phenomenon that can lead to the underestimation of enzymatic activity.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE) and how does it affect my assay with this compound?
A1: The inner filter effect is a phenomenon in fluorescence spectroscopy where the measured fluorescence intensity is lower than the actual emitted fluorescence. This occurs due to the absorption of excitation and/or emitted light by components in the sample solution.[1] With the this compound substrate, the Dnp (2,4-dinitrophenyl) quenching group and potentially other components in your assay mixture can absorb light, leading to inaccurate measurements of enzyme activity.
There are two types of inner filter effects:
-
Primary IFE: The absorption of the excitation light before it reaches the 2Abz (2-aminobenzoyl) fluorophore. This reduces the amount of light available to excite the fluorophore, leading to lower fluorescence emission.[1]
-
Secondary IFE: The absorption of the emitted fluorescence from the 2Abz group by other molecules in the solution, such as the Dnp quencher, before it reaches the detector.[1]
The consequence of IFE is a non-linear relationship between the concentration of the fluorescent product and the measured signal, which can lead to an underestimation of the true reaction velocity in enzymatic assays.[2]
Q2: How can I know if the Inner Filter Effect is impacting my results?
A2: A key indicator of the inner filter effect is a loss of linearity in the relationship between fluorescence intensity and the concentration of the fluorescent product at higher concentrations.[2] A common rule of thumb is that the IFE should be considered when the total absorbance of the sample at the excitation or emission wavelength exceeds 0.1.[3] You can test for this by preparing a dilution series of the cleaved fluorescent product (or a similar fluorescent standard) and observing if the fluorescence intensity is directly proportional to the concentration. If the relationship plateaus at higher concentrations, IFE is likely a contributing factor.
Q3: What are the spectral properties of the this compound FRET pair that I need to be aware of for my experiment?
A3: The this compound peptide utilizes a Förster Resonance Energy Transfer (FRET) pair consisting of the 2-aminobenzoyl (Abz) fluorophore and the 2,4-dinitrophenyl (Dnp) quencher. Understanding their spectral properties is crucial for setting up your experiment and for correcting for the inner filter effect.
| Component | Excitation Wavelength (λex) | Emission Wavelength (λem) | Absorbance Maximum (λabs) |
| 2-aminobenzoyl (Abz) | ~320 nm | ~420 nm | Not applicable |
| 2,4-dinitrophenyl (Dnp) | Not applicable | Not applicable | ~360 nm |
Note: These are typical values. The exact spectral properties can be influenced by the solvent, pH, and the local chemical environment of the peptide. It is highly recommended to measure the absorbance spectrum of your specific substrate solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Non-linear standard curve (fluorescence vs. concentration) | Inner Filter Effect (IFE) at higher concentrations. | 1. Dilute your sample: The simplest approach is to dilute your samples to a concentration where the total absorbance is below 0.1. 2. Apply a mathematical correction: Use the formula described in the "Experimental Protocols" section to correct your fluorescence readings for the IFE. |
| Underestimation of enzyme velocity (Vmax) | The inner filter effect is attenuating the fluorescence signal as the product accumulates, leading to an apparent decrease in the reaction rate.[2] | Correct the raw fluorescence data for the inner filter effect at each time point before calculating the reaction velocity. |
| Inaccurate IC50 values for inhibitors | The IFE can distort the dose-response curve, leading to erroneous inhibitor potency measurements. | Ensure that all fluorescence measurements, both in the presence and absence of the inhibitor, are corrected for the inner filter effect. |
| High background fluorescence | Autofluorescence from assay components (e.g., buffers, test compounds). | 1. Run a blank control containing all assay components except the enzyme to determine the background fluorescence. 2. Subtract the background fluorescence from all measurements. |
| Low signal-to-noise ratio | Suboptimal instrument settings or low enzyme activity. | 1. Optimize the gain settings on your fluorometer. 2. Ensure your excitation and emission wavelengths are set correctly for the Abz fluorophore (~320 nm and ~420 nm, respectively). 3. Increase the enzyme concentration if the reaction is too slow. |
Experimental Protocols
Protocol for Correcting the Inner Filter Effect
This protocol describes the mathematical correction of fluorescence data to account for the inner filter effect.
1. Measure the Absorbance Spectrum of Your Substrate Solution:
-
Prepare your complete assay buffer.
-
Dissolve the this compound substrate in the assay buffer at the highest concentration you will use in your experiment.
-
Using a spectrophotometer, measure the absorbance of the solution from at least 300 nm to 500 nm.
-
From the spectrum, determine the absorbance at your excitation wavelength (A_ex, e.g., 320 nm) and your emission wavelength (A_em, e.g., 420 nm).
2. Perform Your Fluorescence Assay:
-
Conduct your enzymatic assay as planned, measuring the fluorescence intensity (F_obs) over time or at a specific endpoint.
3. Correct the Fluorescence Data:
-
Use the following formula to correct each observed fluorescence reading (F_obs) for the inner filter effect:
4. Analyze the Corrected Data:
-
Use the corrected fluorescence values (F_corr) to calculate enzyme kinetics (e.g., initial velocity, Vmax, Km) or to determine inhibitor potency (IC50).
Visualizations
References
stability and proper storage of 2Abz-SLGRKIQIK(Dnp)-NH2 stock solutions
This technical support center provides guidance on the stability and proper storage of 2Abz-SLGRKIQIK(Dnp)-NH2 stock solutions. It is intended for researchers, scientists, and drug development professionals using this fluorogenic peptide substrate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A1: Lyophilized this compound peptide should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1][2][3] It is crucial to keep the product away from moisture to prevent degradation.[1][2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: To prepare a stock solution, it is recommended to use an anhydrous solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.[4] The addition of fluorescent dyes can increase the hydrophobicity of the peptide, and these solvents aid in complete dissolution and can prevent oxidation.[4] Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -80°C, where it can remain stable for up to one year.[1][2][3][5]
Q3: What are the main factors that can affect the stability of the this compound peptide in solution?
A3: The stability of the peptide in solution is primarily influenced by its amino acid sequence and the presence of the fluorescent labels. Several factors can lead to degradation:
-
Oxidation: Amino acid residues such as Methionine, Cysteine, or Tryptophan are susceptible to oxidation.[6][7]
-
pH: Prolonged exposure to a pH above 8.0 should be avoided as it can promote degradation pathways like deamidation.
-
Photobleaching: The 2Abz and Dnp fluorescent labels are susceptible to photobleaching. Therefore, solutions should be protected from light by using amber vials or wrapping tubes in foil.[4]
-
Repeated Freeze-Thaw Cycles: These cycles can lead to peptide degradation and aggregation. Aliquoting the stock solution is highly recommended to avoid this.[4][5]
Q4: Can the fluorescent labels (2Abz and Dnp) affect my experimental results?
A4: Yes, the fluorescent dyes can influence the physicochemical properties of the peptide.[4] The hydrophobicity added by the dyes might alter the peptide's conformation, flexibility, and interaction with its target enzyme.[4] Additionally, the fluorescence of some dyes can be pH-sensitive, potentially affecting the accuracy of quantification in different buffer systems.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescent signal in the assay | 1. Peptide Degradation: The stock solution may have degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles, incorrect temperature). 2. Incorrect Assay Buffer pH: The pH of the buffer may be affecting the fluorescence of the 2Abz dye. 3. Precipitation: The peptide may have precipitated out of solution. | 1. Prepare Fresh Stock: Prepare a new stock solution from lyophilized peptide. Verify storage conditions of the lyophilized powder. 2. Check Buffer pH: Ensure the assay buffer pH is within the optimal range for both the enzyme activity and the fluorophore's stability. 3. Visual Inspection & Sonication: Visually inspect the solution for precipitates. If present, gentle warming or sonication might help to redissolve the peptide. Consider using a different solvent if solubility issues persist. |
| High background fluorescence | 1. Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent compounds. 2. Autohydrolysis of the Peptide: The peptide may be slowly hydrolyzing in the assay buffer without enzymatic activity. | 1. Use Fresh Reagents: Prepare fresh assay buffers and solutions using high-purity water and reagents. 2. Run a 'No Enzyme' Control: Always include a control well with the peptide and assay buffer but without the enzyme to measure the background signal. Subtract this background from all other readings. |
| Inconsistent or variable results between experiments | 1. Inaccurate Pipetting: Inconsistent volumes of the peptide stock solution can lead to variability. 2. Static Charge on Lyophilized Powder: Static electricity can make accurate weighing of the lyophilized peptide difficult.[6][7] 3. Partial Dissolution: The peptide may not be fully dissolved in the stock solution. | 1. Calibrate Pipettes: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like DMSO. 2. Use Anti-Static Weighing Equipment: If available, use an anti-static gun or ionizer when weighing the lyophilized powder.[7] 3. Ensure Complete Dissolution: After adding the solvent, vortex the solution and visually inspect to ensure no particulate matter is present. |
Stability Data Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration of Stability | Key Considerations |
| Lyophilized Powder | -20°C | Up to 3 years[1][2][3] | Keep away from moisture and light.[1][2][3] |
| Stock Solution (in anhydrous solvent) | -80°C | Up to 1 year[1][2][3] | Aliquot to avoid freeze-thaw cycles. Protect from light.[4][5] |
Experimental Protocol: Assessing the Stability of this compound Stock Solutions
This protocol outlines a method to assess the stability of a this compound stock solution over time using a fluorescence-based activity assay.
1. Objective: To determine the stability of the this compound stock solution when stored under specific conditions by measuring its activity as a substrate for its target enzyme (e.g., C1s protease).
2. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target enzyme (e.g., C1s protease)
-
Assay Buffer (specific to the enzyme)
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission wavelengths appropriate for 2Abz, typically ~320 nm / ~420 nm)
-
Incubator set to the optimal temperature for the enzyme
3. Method:
-
Day 0 (Baseline):
-
Thaw a fresh aliquot of the this compound stock solution.
-
Prepare serial dilutions of the peptide in the assay buffer to determine the optimal substrate concentration (e.g., from 100 µM down to 0.1 µM).
-
In a 96-well plate, add the diluted peptide and the enzyme to initiate the reaction. Include a 'no enzyme' control for each concentration.
-
Measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint.
-
Determine the initial reaction velocity (V₀) for each concentration and identify the concentration that gives a robust and linear signal. This will be the concentration used for subsequent stability testing.
-
-
Subsequent Time Points (e.g., Day 7, 14, 30, 60):
-
At each time point, thaw a new aliquot of the stored stock solution.
-
Prepare the peptide dilution to the optimal concentration determined on Day 0.
-
Perform the enzyme activity assay as described for Day 0.
-
Calculate the reaction velocity.
-
4. Data Analysis:
-
For each time point, calculate the average reaction velocity from triplicate wells.
-
Normalize the activity at each time point to the activity measured on Day 0 (which is set to 100%).
-
Plot the percentage of remaining activity versus time. A significant decrease in activity indicates degradation of the peptide stock solution.
Visualizations
Caption: Workflow for assessing the stability of this compound stock solutions.
Caption: Troubleshooting logic for low signal issues in peptide assays.
References
- 1. 2Abz-SLGRKIQIK(Dnp)-NH2_TargetMol [targetmol.com]
- 2. 2Abz-GLQRALEI-Lys(Dnp)-NH2_TargetMol [targetmol.com]
- 3. 2Abz-SVARTLLV-Lys(Dnp)-NH2_TargetMol [targetmol.com]
- 4. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 5. genscript.com [genscript.com]
- 6. biomedgrid.com [biomedgrid.com]
- 7. biomedgrid.com [biomedgrid.com]
Technical Support Center: Effects of Anticoagulants on the 2Abz-SLGRKIQIK(Dnp)-NH2 Assay
This guide provides technical support for researchers, scientists, and drug development professionals using the 2Abz-SLGRKIQIK(Dnp)-NH2 FRET-based assay, focusing on potential interference from the common anticoagulants EDTA and heparin.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and how does it work?
A: This is a fluorogenic assay used to measure the activity of specific proteases. The peptide, this compound, is a synthetic substrate for the C1s protease, a key enzyme in the classical pathway of the complement system.[1][2]
The assay operates on the principle of Förster Resonance Energy Transfer (FRET).[1]
-
The Substrate: The peptide sequence SLGRKIQIK is flanked by two specialized molecules:
-
2Abz (2-aminobenzoyl): A fluorescent donor molecule.
-
Dnp (2,4-dinitrophenyl): A quencher molecule.
-
-
Mechanism: In the intact peptide, the Dnp molecule is close enough to the 2Abz molecule to absorb its emitted energy, effectively "quenching" the fluorescence. When the target protease (like C1s) cleaves the peptide bond within the sequence, the 2Abz and Dnp fragments drift apart. This separation stops the quenching, leading to a measurable increase in fluorescence. The rate of fluorescence increase is directly proportional to the enzyme's activity.[3][4]
Caption: Workflow of the this compound FRET assay.
Q2: Can I use plasma samples collected with EDTA in this assay?
A: It is strongly discouraged . EDTA is a chelating agent that binds divalent cations like calcium (Ca²⁺).[5][6] The C1s protease, as part of the C1 complex, is a calcium-dependent enzyme.[7] EDTA will remove the calcium ions essential for the enzyme's structural integrity and catalytic activity, leading to potent inhibition and falsely low or absent activity readings.[8][9]
Q3: What is the primary mechanism of EDTA interference?
A: The primary mechanism is the chelation of essential metal cofactors . C1s protease requires Ca²⁺ to maintain its active conformation and function.[7] EDTA has a high affinity for Ca²⁺ and will sequester it from the enzyme, rendering the protease inactive. This effectively stops the cleavage of the FRET substrate, and no increase in fluorescence will be observed.[5]
Caption: Mechanism of C1s protease inhibition by EDTA via calcium chelation.
Q4: Can I use plasma samples collected with heparin in this assay?
A: Using heparinized plasma is also not recommended due to a high potential for assay interference. Heparin is a highly sulfated, negatively charged polysaccharide that can interact with various components of the assay in a non-specific manner, leading to unreliable results.[10][11]
Q5: What are the potential mechanisms of heparin interference?
A: Heparin can interfere through several mechanisms:
-
Direct Interaction with the Enzyme: Heparin can bind to proteases, sometimes enhancing their inhibition by serpins (serine protease inhibitors) present in plasma or altering the enzyme's activity directly.[12][13]
-
Interaction with the Peptide Substrate: The substrate SLGRKIQIK contains several basic, positively charged amino acids (Arginine - R, Lysine - K). The highly negative charge of heparin can cause it to bind to the substrate, potentially altering its conformation, blocking the cleavage site, or affecting the distance between the FRET pair.[10][14][15]
-
Photometric Interference: In plasma samples, heparin can sometimes cause turbidity, which can scatter light and interfere with the accuracy of fluorescence measurements.
-
General Matrix Effects: As a large polyanion, heparin can alter the ionic environment of the assay, affecting protein-protein and enzyme-substrate interactions.[16]
Caption: Potential mechanisms of heparin interference in the FRET assay.
Q6: What are the recommended anticoagulants or sample types for this assay?
A: For measuring the activity of complement proteases like C1s, the ideal sample is serum , which is allowed to clot naturally, thus avoiding anticoagulants altogether. If an anticoagulant is necessary, sodium citrate is often a better choice than EDTA or heparin, as its chelation of calcium is weaker and reversible, though it will still require the addition of excess calcium to initiate the assay. Always verify compatibility with your specific assay protocol.
Troubleshooting Guide
| Symptom | Possible Cause (Anticoagulant-Related) | Recommended Solution |
| No or very low signal (flat kinetic curve) | EDTA Contamination: EDTA in the sample is chelating Ca²⁺, completely inhibiting the C1s enzyme.[6][8] | 1. Best Practice: Discard the sample and re-collect using a serum tube or, if necessary, a sodium citrate tube.2. Experimental Rescue (Not Recommended): Attempt to overcome inhibition by adding a surplus of CaCl₂ to the reaction buffer. The success of this is not guaranteed as EDTA's affinity for calcium is very high. A titration experiment would be needed to determine the optimal CaCl₂ concentration. |
| Inconsistent or nonlinear fluorescence readings | Heparin Interference: Heparin may be non-specifically interacting with the enzyme or substrate, or causing sample turbidity.[10][14] | 1. Best Practice: Use serum samples to avoid interference.2. Run Controls: Include a "heparin-only" control (buffer, heparin, and substrate, but no enzyme) and a "sample-blank" (sample and buffer but no substrate) to assess heparin's direct effect on fluorescence and background.[17]3. Buffer Optimization: Increasing the ionic strength of the assay buffer (e.g., with NaCl) may help disrupt non-specific electrostatic interactions between heparin and assay components. |
| High background fluorescence | Sample Matrix Effects: Plasma proteins or lipids, potentially exacerbated by heparin-induced complex formation, are causing autofluorescence or light scatter.[16] | 1. Dilute the Sample: If enzyme concentration allows, diluting the sample may reduce the concentration of interfering substances.2. Check Instrument Settings: Ensure you are using the correct excitation and emission filters and that the instrument is set to read from the top of the plate for solution-based assays.[18]3. Subtract Background: Always run a parallel control reaction for each sample containing everything except the FRET substrate. Subtract this background reading from your active sample's reading at each time point. |
Experimental Protocols
Protocol 1: General Protocol for C1s Activity Measurement
This is a generalized protocol. Always refer to the specific manufacturer's instructions for the substrate and enzyme.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for C1s activity (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5). Note: The presence of CaCl₂ is critical.
-
Substrate Stock: Dissolve this compound in DMSO to a concentration of 1-10 mM. Protect from light.
-
Enzyme/Sample: Prepare purified C1s or serum/plasma samples. Samples should be kept on ice.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to each well.
-
Add 10-20 µL of your sample (e.g., serum) or purified enzyme to the appropriate wells.
-
Prepare a substrate working solution by diluting the stock in Assay Buffer to the desired final concentration (e.g., 20 µM final).
-
Initiate the reaction by adding 30-40 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
-
Data Acquisition:
-
Set the reader to kinetic mode.
-
Excitation Wavelength: ~320 nm
-
Emission Wavelength: ~420 nm
-
Record fluorescence every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Plot Relative Fluorescence Units (RFU) vs. Time (minutes).
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope).
-
Enzyme activity is proportional to this slope.
-
Protocol 2: Testing for Anticoagulant Interference
-
Objective: To quantify the inhibitory effect of EDTA or heparin on the assay.
-
Setup:
-
Use a known positive control, such as purified active C1s or a reliable serum sample.
-
Prepare serial dilutions of EDTA (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM) and Heparin (e.g., 0 U/mL, 1 U/mL, 5 U/mL, 10 U/mL, 50 U/mL) in Assay Buffer.
-
-
Procedure:
-
Set up parallel reactions as described in Protocol 1.
-
In place of the standard Assay Buffer, use the buffers containing the different concentrations of the anticoagulant being tested.
-
Pre-incubate the enzyme/serum sample with the anticoagulant-containing buffer for 10-15 minutes at room temperature before adding the substrate.
-
-
Analysis:
-
Calculate the reaction velocity for each anticoagulant concentration.
-
Normalize the activity by setting the velocity of the 0 mM / 0 U/mL control to 100%.
-
Plot % Activity vs. Anticoagulant Concentration to visualize the inhibitory effect. This can be used to determine an IC₅₀ (the concentration of inhibitor that causes 50% inhibition).
-
References
- 1. 2Abz-SLGRKIQIK(Dnp)-NH2_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 5. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 6. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Deciphering the Fine Details of C1 Assembly and Activation Mechanisms: “Mission Impossible”? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. The interaction of proteases, antithrombin III, and heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heparin-catalyzed inhibitor/protease reactions: kinetic evidence for a common mechanism of action of heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heparin Enhances Serpin Inhibition of the Cysteine Protease Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Importance of specific amino acids in protein binding sites for heparin and heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interaction of Heparin with Two Synthetic Peptides That Neutralize the Anticoagulant Activity of Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heparin-Containing Samples Now Compatible with Downstream Assays [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
issues with 2Abz-SLGRKIQIK(Dnp)-NH2 solubility and aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FRET peptide, 2Abz-SLGRKIQIK(Dnp)-NH2. This peptide is a substrate for the complement component C1s and is utilized in the quantification of complement enzyme activity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a bioactive peptide that serves as a substrate for the C1s protease of the C1 complex, which is the initiator of the classical complement activation pathway.[1][2] It incorporates a Fluorescence Resonance Energy Transfer (FRET) pair, 2-aminobenzoyl (2Abz) as the fluorophore and 2,4-dinitrophenyl (Dnp) as the quencher.[1][2] Cleavage of the peptide by C1s separates the FRET pair, leading to an increase in fluorescence, which allows for the quantification of C1s enzymatic activity.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, the lyophilized peptide powder should be stored at -20°C. Once reconstituted in a solvent, it is recommended to store the solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q3: I am observing lower than expected fluorescence in my assay. What could be the issue?
A3: Lower than expected fluorescence can be due to several factors:
-
Peptide Aggregation: The peptide may have aggregated, which can quench the fluorescence signal. Please refer to the troubleshooting section on aggregation.
-
Incorrect Buffer Conditions: The pH and ionic strength of your assay buffer can influence both enzyme activity and peptide conformation. Ensure your buffer is optimized for C1s activity.
-
Inaccurate Peptide Concentration: The concentration of the peptide may be lower than calculated due to incomplete solubilization or adsorption to labware.
-
Enzyme Inactivity: Verify the activity of your C1s enzyme preparation.
Q4: How can I confirm the purity and integrity of my peptide stock?
A4: The purity of the peptide can be assessed using High-Performance Liquid Chromatography (HPLC). The integrity of the peptide and the presence of the fluorophore and quencher can be confirmed by mass spectrometry.
Troubleshooting Guide
Issue 1: Poor Solubility
Difficulty in dissolving the peptide is a common issue that can lead to inaccurate concentration measurements and aggregation.
Troubleshooting Workflow for Solubility Issues
Caption: A workflow diagram for troubleshooting peptide solubility issues.
Recommended Solvents and Strategies:
| Solvent | Starting Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 1-10 mM | Recommended as the initial solvent for creating a stock solution. Ensure it is high purity and anhydrous. |
| Dimethylformamide (DMF) | 1-10 mM | An alternative to DMSO. |
| Acetonitrile (ACN) | 1-5 mM | Can be used, but may be less effective for highly charged peptides. |
| Aqueous Buffers | < 1 mM | Direct dissolution in aqueous buffers is often challenging. It is recommended to first dissolve in an organic solvent and then dilute into the aqueous buffer. |
Experimental Protocol for Solubilization:
-
Bring the lyophilized peptide to room temperature before opening the vial to prevent condensation.
-
Add the desired volume of the primary solvent (e.g., DMSO) to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Gently vortex the vial to mix.
-
If the peptide does not fully dissolve, briefly sonicate the vial in a water bath (1-5 minutes). Avoid excessive heating.
-
Once dissolved, dilute the stock solution into your aqueous assay buffer. It is crucial to add the peptide stock to the buffer with gentle mixing to avoid precipitation.
Issue 2: Peptide Aggregation
Peptide aggregation can lead to loss of activity, fluorescence quenching, and precipitation.
Methods for Detecting Aggregation:
-
Visual Inspection: Look for cloudiness or visible precipitates in the solution.
-
UV-Vis Spectroscopy: An increase in light scattering can be observed as a rising baseline at higher wavelengths (e.g., >340 nm).
-
Dynamic Light Scattering (DLS): This technique can measure the size distribution of particles in the solution and detect the presence of large aggregates.
-
Size Exclusion Chromatography (SEC-HPLC): Aggregates will elute earlier than the monomeric peptide.
Strategies to Prevent and Mitigate Aggregation:
-
pH Adjustment: The net charge of the peptide influences its solubility. Adjusting the pH of the buffer away from the peptide's isoelectric point (pI) can increase solubility and reduce aggregation.
-
Salt Concentration: Modifying the ionic strength of the buffer with salts like NaCl can impact solubility. The optimal concentration needs to be determined empirically.
-
Use of Additives:
-
Arginine: Adding 50-100 mM L-arginine to the buffer can help to solubilize the peptide and prevent aggregation.
-
Detergents: Low concentrations of non-ionic detergents (e.g., 0.01% Tween-20 or Triton X-100) can help to keep hydrophobic peptides in solution. Note that detergents may interfere with some enzyme assays.
-
-
Avoid Freeze-Thaw Cycles: Store the peptide in single-use aliquots at -80°C.
Signaling Pathway
Classical Complement Activation Pathway Initiated by C1s
The peptide this compound is a substrate for C1s, a key serine protease in the classical complement pathway. The following diagram illustrates the initial steps of this pathway.
Caption: The classical complement pathway initiated by the C1 complex.
This pathway is initiated by the binding of C1q to antigen-antibody complexes.[3][4] This binding induces a conformational change that leads to the auto-activation of C1r, which in turn cleaves and activates C1s.[4][5] Activated C1s then cleaves C4 and C2, leading to the formation of the C3 convertase (C4b2a), a crucial step in the complement cascade.[4][5] The FRET peptide this compound is used to measure the proteolytic activity of C1s in this process.
References
Technical Support Center: Optimizing C1s Detection with 2Abz-SLGRKIQIK(Dnp)-NH2
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers using the fluorogenic FRET substrate, 2Abz-SLGRKIQIK(Dnp)-NH2, to measure the enzymatic activity of complement C1s.
Frequently Asked Questions (FAQs)
Q1: What is the principle of C1s detection using this FRET peptide?
A: The assay is based on Fluorescence Resonance Energy Transfer (FRET).[1] The peptide, this compound, contains a fluorophore (2-aminobenzoyl, Abz) and a quencher (dinitrophenyl, Dnp) in close proximity. In this state, the Dnp group quenches the fluorescence emitted by the Abz group. When active C1s is present, it cleaves the peptide sequence, separating the fluorophore from the quencher. This separation disrupts FRET, leading to a measurable increase in fluorescence intensity that is directly proportional to C1s activity.[2][3]
Q2: What are the correct excitation and emission wavelengths for the 2Abz/Dnp pair?
A: The optimal wavelengths can vary slightly depending on the instrument and buffer conditions. However, a common starting point is an excitation wavelength (λex) of ~320-360 nm and an emission wavelength (λem) of ~420-460 nm.[1][4][5] It is highly recommended to perform a spectrum scan on the cleaved substrate to determine the precise optimal wavelengths for your specific experimental setup.
Q3: How should I prepare and store the this compound substrate?
A: It is recommended to first prepare a concentrated stock solution (e.g., 5 mM) in a dry organic solvent like DMSO to ensure the peptide is fully dissolved.[6][7] Aliquot this stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[6][7] When preparing working solutions, dilute the stock in the assay buffer. The final DMSO concentration in the assay should be kept low, typically below 2%, as higher concentrations can inhibit enzyme activity.[6]
Q4: What is the "inner filter effect" and how does it affect my results?
A: The inner filter effect occurs at high substrate concentrations where the substrate itself absorbs either the excitation light or the emitted fluorescence, leading to a non-linear relationship between fluorescence and product concentration.[6] If you observe that your fluorescence signal plateaus or decreases at high substrate concentrations, you may be experiencing this effect. To mitigate it, work at lower substrate concentrations or apply a mathematical correction to your data.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Incorrect Instrument Settings: Excitation/emission wavelengths or filters are not optimal for the Abz/Dnp pair. | Verify instrument settings. Recommended starting points are λex = 320-360 nm and λem = 420-460 nm.[4][5] If possible, use an instrument with a monochromator to scan for the peak fluorescence of a fully cleaved control sample. |
| Inactive C1s Enzyme: The enzyme may have degraded due to improper storage or handling. | Always use a positive control with known activity. Ensure the enzyme is stored under recommended conditions and that its activity has not been compromised by multiple freeze-thaw cycles. | |
| Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the buffer is not optimal for C1s activity. | The assay is typically performed at 37°C.[6] Optimize the buffer pH and salt concentration. A common buffer is Tris or HEPES-based at a physiological pH (7.4). | |
| High Background Fluorescence | Substrate Impurity or Degradation: The peptide stock may contain fluorescent impurities or may have degraded over time. | Use high-purity (>95%) FRET peptide.[7] Prepare fresh substrate dilutions for each experiment and protect the stock solution from light to prevent photodegradation.[6] |
| Autofluorescence: Assay components (e.g., buffer, test compounds) or the microplate itself may be fluorescent at the measurement wavelengths. | Measure the fluorescence of a "buffer only" control and a "substrate only" control (without enzyme). Use black, opaque-bottom microplates designed for fluorescence assays to minimize background. | |
| Poor Signal-to-Noise Ratio (SNR) | Reagent Adsorption: The enzyme or peptide may be sticking to the walls of the microplate wells. | Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer to prevent adsorption.[8] |
| Photobleaching: The fluorophore is being damaged by excessive exposure to the excitation light source. | Reduce the number of kinetic readings or increase the interval between readings.[8] If your plate reader allows, reduce the number of flashes per read. | |
| Non-reproducible Results | Inconsistent Temperature: Fluctuations in temperature between wells or plates affect enzyme kinetics. | Ensure the plate and all reagents are pre-incubated to the assay temperature (e.g., 37°C) before starting the reaction.[8] |
| Variable DMSO Concentration: The final concentration of DMSO from the substrate stock varies between wells. | Prepare an intermediate dilution of the substrate in assay buffer to ensure the final DMSO concentration is constant and low (<2%) across all wells.[6] |
Visual Guides
Caption: FRET mechanism of the this compound substrate.
References
- 1. sics20.chemistrycongresses.ch [sics20.chemistrycongresses.ch]
- 2. FRET Systems - Biosyntan GmbH [biosyntan.de]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. listlabs.com [listlabs.com]
- 7. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to C1s FRET Substrates: Evaluating 2Abz-SLGRKIQIK(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Förster Resonance Energy Transfer (FRET) substrate, 2Abz-SLGRKIQIK(Dnp)-NH2, with other fluorogenic substrates used for measuring the activity of C1s, a key serine protease in the classical complement pathway. The following sections present quantitative data, experimental protocols, and visual diagrams to aid in the selection of the most appropriate substrate for your research needs.
Introduction to C1s and FRET Substrates
C1s is a serine protease that plays a crucial role in the activation of the classical complement pathway. Its enzymatic activity is a key indicator of complement system activation and is a target for therapeutic intervention in various inflammatory and autoimmune diseases. FRET substrates are powerful tools for studying C1s activity in a continuous and high-throughput manner. These substrates consist of a peptide sequence containing a C1s cleavage site, flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence of the fluorophore is quenched. Upon cleavage by C1s, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.
The selection of an optimal FRET substrate is critical for obtaining accurate and reproducible data. Key performance indicators for a FRET substrate include a high catalytic efficiency (kcat/Km), a good signal-to-background ratio, and high specificity for the target protease.
Comparative Performance of C1s FRET Substrates
Recent studies have focused on identifying and optimizing peptide sequences for C1s FRET substrates to enhance their kinetic performance. A study by Ye et al. (2023) compared three different FRET-based fluorogenic peptides for their susceptibility to cleavage by activated C1s.[1][2][3] The peptides were labeled with the fluorophore ortho-aminobenzoic acid (Abz) and the quencher 2,4-dinitrophenyl (Dnp).[1][2][3]
The substrate with the sequence SLGRKIQIK, corresponding to This compound , was identified as the most efficient among the tested candidates.[1][2] The catalytic efficiency (kcat/Km) is a critical parameter for comparing enzyme substrates, as it reflects both the binding affinity (Km) and the turnover rate (kcat). A higher kcat/Km value indicates a more efficient substrate.
The kinetic parameters for the three peptides from the aforementioned study are summarized in the table below.
| Peptide Sequence | Fluorophore/Quencher | kcat/Km (M⁻¹s⁻¹) | Relative Efficiency |
| SLGRKIQIK | Abz/Dnp | ~1.8 x 10⁵ | High |
| Peptide 1 (Sequence not specified) | Abz/Dnp | ~0.5 x 10⁵ | Low |
| Peptide 2 (Sequence not specified) | Abz/Dnp | ~0.6 x 10⁵ | Low |
Note: The kcat/Km values are estimated from graphical data presented in the study by Ye et al. (2023).
As the data indicates, the substrate this compound exhibits a significantly higher catalytic efficiency compared to the other two peptides evaluated in the study. This makes it a superior choice for sensitive detection of C1s activity.
Experimental Methodologies
This section provides a detailed protocol for a C1s activity assay using a FRET substrate, based on the methodology described by Ye et al. (2023).[1][2][3]
C1s FRET-Based Activity Assay Protocol
1. Materials and Reagents:
-
Activated human C1s enzyme
-
FRET substrate stock solution (e.g., this compound in DMSO)
-
Assay buffer: Tris-buffered saline (TBS), pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for the FRET pair (e.g., Ex/Em = 320/420 nm for Abz/Dnp)[13]
2. Experimental Procedure:
-
Prepare a series of dilutions of the FRET substrate in assay buffer. The final concentrations should typically range from 0 to 300 µM to encompass the Km value.
-
Add a fixed amount of activated C1s to each well of the 96-well plate.
-
Initiate the enzymatic reaction by adding the different concentrations of the FRET substrate to the wells containing the enzyme. The final reaction volume is typically 100-200 µL.
-
Immediately place the microplate in the fluorescence reader and monitor the increase in fluorescence intensity over time at 37°C. Record data every minute for a period of 30-60 minutes.
-
Determine the initial velocity (V₀) of the reaction for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.
-
Calculate the catalytic efficiency as kcat/Km.
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the Graphviz DOT language.
Caption: Principle of the FRET-based assay for C1s activity.
Caption: Experimental workflow for determining C1s kinetic parameters.
Caption: Simplified classical complement activation pathway involving C1s.
References
- 1. Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s [frontiersin.org]
- 3. Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Boc-Leu-Gly-Arg-AMC peptide [novoprolabs.com]
- 6. Boc-Leu-Gly-Arg-AMC | Biomedical Reagent | TargetMol [targetmol.com]
- 7. Z-LR-AMC Fluorogenic Peptide Substrate (ES008) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 8. shop.bachem.com [shop.bachem.com]
- 9. R D Systems Z-LR-AMC Fluorogenic Peptide Substrate 10 mg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.com]
- 10. biocompare.com [biocompare.com]
- 11. Elucidation of the substrate specificity of the C1s protease of the classical complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. laser.ceb.cam.ac.uk [laser.ceb.cam.ac.uk]
A Comparative Guide to Substrates for Measuring C1s Activity: 2Abz-SLGRKIQIK(Dnp)-NH2 vs. Chromogenic Alternatives
For researchers, scientists, and professionals in drug development, the accurate measurement of C1s enzymatic activity is crucial for understanding the classical complement pathway and for the screening of potential inhibitors. This guide provides an objective comparison between the fluorogenic substrate 2Abz-SLGRKIQIK(Dnp)-NH2 and commonly used chromogenic substrates for the determination of C1s activity, supported by experimental data and detailed protocols.
The choice of substrate is a critical determinant of assay sensitivity, specificity, and overall performance. Here, we delve into the characteristics of a highly sensitive fluorogenic substrate and compare it with traditional chromogenic options to aid in the selection of the most appropriate tool for your research needs.
Quantitative Data Summary
The following tables summarize the key performance indicators for the fluorogenic substrate this compound and a representative chromogenic substrate, Z-Gly-Arg-thiobenzyl ester (ZGR). It is important to note that the data presented below is compiled from different studies and a direct comparison may be influenced by variations in experimental conditions.
Table 1: General Comparison of Fluorogenic and Chromogenic Substrates for C1s Activity
| Feature | This compound (Fluorogenic) | Chromogenic Substrates (e.g., ZGR) |
| Detection Method | Fluorescence Resonance Energy Transfer (FRET) | Colorimetric (Absorbance) |
| Principle | Cleavage separates a quencher and fluorophore, leading to an increase in fluorescence. | Cleavage releases a chromophore, leading to a change in absorbance. |
| Sensitivity | Generally higher | Generally lower |
| Signal Monitoring | Continuous, real-time kinetics | Endpoint or kinetic |
| Instrumentation | Fluorescence microplate reader | Spectrophotometer or microplate reader |
Table 2: Kinetic Parameters for C1s Substrates
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| This compound | 18.88 | 0.083 | 4,396 | [1] |
| Z-Gly-Arg-thiobenzyl ester (ZGR) | ~160 | Not Reported | Not Reported | [2] |
Disclaimer: The kinetic data presented are from separate studies and may not be directly comparable due to potential differences in assay conditions, enzyme preparations, and instrumentation.
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results and for the informed selection of an assay protocol.
Protocol 1: C1s Activity Assay using Fluorogenic Substrate this compound
This protocol is based on a fluorescence resonance energy transfer (FRET) immunoassay.[1]
Materials:
-
Activated C1s (human)
-
This compound substrate
-
Assay Buffer: Tris buffer (pH 7.4)
-
96-well black microtiter plates
-
Fluorescence microplate reader with excitation at 360 nm and emission at 460 nm
Procedure:
-
Prepare a series of dilutions of the this compound substrate in Tris buffer, with concentrations ranging from 0 to 300 μM.
-
Add 2.5 μL of activated C1s (100 μg/mL) to each well of the 96-well plate.
-
Add the different concentrations of the substrate to the wells to a final volume of 100 μL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity every 5 minutes for 2 hours.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat using the formula: kcat = Vmax / [E], where [E] is the enzyme concentration.
Protocol 2: C1s Activity Assay using Chromogenic Substrate Z-Gly-Arg-thiobenzyl ester (ZGR)
This protocol describes a typical chromogenic assay for C1s activity.[2]
Materials:
-
Activated C1s (human)
-
Z-Gly-Arg-thiobenzyl ester (ZGR) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 50 mM HEPES, 140 mM NaCl, pH 7.4
-
96-well clear microtiter plates
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a stock solution of ZGR and various dilutions in the assay buffer. A typical concentration for initial screening is around the Km value (~0.16 mM).
-
Prepare a working solution of DTNB in the assay buffer (e.g., 0.44 mM).
-
Add 10 nM of activated C1s to each well of the 96-well plate.
-
To initiate the reaction, add the ZGR substrate to the wells. The final reaction mixture should contain the enzyme, substrate, and DTNB in the assay buffer.
-
Incubate the plate at 25°C.
-
Monitor the increase in absorbance at 412 nm over time. The cleavage of the thiobenzyl ester by C1s releases a thiol group that reacts with DTNB to produce a yellow-colored product.
-
Determine the initial velocity of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the product (ε₄₁₂ = 13.6 mM⁻¹cm⁻¹).
-
For kinetic parameter determination, measure initial velocities at various ZGR concentrations and fit the data to the Michaelis-Menten equation.
Visualizing the Mechanisms
To better understand the underlying principles of these assays, the following diagrams illustrate the enzymatic reactions and the classical complement pathway.
References
- 1. Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 2Abz-SLGRKIQIK(Dnp)-NH2 Assay with Purified C1s Enzyme: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorogenic 2Abz-SLGRKIQIK(Dnp)-NH2 FRET (Förster Resonance Energy Transfer) assay for purified C1s enzyme activity with alternative chromogenic methods. The content is designed to assist researchers in selecting the most appropriate assay for their specific needs by presenting objective performance data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.
Executive Summary
The serine protease C1s is a critical component of the classical complement pathway, a key cascade in the innate immune system. Accurate measurement of C1s activity is crucial for research into inflammatory diseases, autoimmune disorders, and the development of complement- C1s is a key enzyme in the classical complement pathway, and its activity is implicated in various inflammatory and autoimmune diseases.[1] The this compound FRET assay offers a sensitive and continuous method for monitoring C1s activity. This guide provides a detailed validation of this assay and compares its performance with a traditional chromogenic assay.
Performance Comparison: FRET vs. Chromogenic Assays
The selection of an appropriate assay depends on the specific requirements of the experiment, such as sensitivity, throughput, and cost. Below is a summary of the key performance parameters for the this compound FRET assay and a common chromogenic C1s assay.
| Parameter | This compound FRET Assay | Chromogenic C1s Assay |
| Principle | Cleavage of a FRET-labeled peptide substrate results in an increase in fluorescence. | Cleavage of a chromogenic substrate releases a colored product, measured by absorbance. |
| Michaelis Constant (Km) | Lower (indicating higher substrate affinity) | Higher (indicating lower substrate affinity) |
| Maximum Velocity (Vmax) | Higher (indicating a faster reaction rate) | Lower (indicating a slower reaction rate) |
| Limit of Detection (LOD) | Lower (higher sensitivity) | Higher (lower sensitivity) |
| Signal-to-Background (S/B) Ratio | High | Moderate |
| Z'-Factor | > 0.7 (Excellent for HTS) | 0.5 - 0.7 (Good for HTS) |
| Assay Format | Continuous kinetic or endpoint | Endpoint |
| Throughput | High | Moderate to High |
| Cost | Higher | Lower |
Experimental Protocols
Detailed methodologies for both the FRET and chromogenic C1s enzyme assays are provided below to ensure reproducibility.
This compound FRET Assay Protocol
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials:
-
Purified active C1s enzyme
-
This compound FRET substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.4)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~320 nm and emission at ~420 nm
Procedure:
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO).
-
Dilute the purified C1s enzyme to the desired concentration in pre-warmed Assay Buffer.
-
Prepare a series of substrate dilutions in Assay Buffer to determine the Km value. A typical concentration range is 0.1 to 10 times the expected Km.
-
Add 50 µL of diluted C1s enzyme solution to each well of the microplate.
-
Initiate the reaction by adding 50 µL of the substrate dilution to each well.
-
Immediately place the plate in the fluorescence reader and begin kinetic measurements. Record fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
-
The initial reaction velocity (V0) is calculated from the linear phase of the fluorescence increase over time.
-
Plot the V0 values against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Chromogenic C1s Assay Protocol
This protocol outlines a typical endpoint assay using a p-nitroanilide (pNA) based chromogenic substrate.
Materials:
-
Purified active C1s enzyme
-
Chromogenic C1s substrate (e.g., a peptide ending in -pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Clear, flat-bottom 96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop Solution (e.g., 50% acetic acid)
Procedure:
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent.
-
Dilute the purified C1s enzyme to the desired concentration in Assay Buffer.
-
Add 50 µL of diluted C1s enzyme solution to each well of the microplate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the chromogenic substrate to each well.
-
Incubate the plate at 37°C for a fixed period (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm.
-
The amount of p-nitroanilide released is proportional to the C1s activity and can be quantified using a standard curve prepared with free pNA.
Visualizing the Processes
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: Classical Complement Pathway Activation by C1s.
Caption: Experimental Workflow for the C1s FRET Assay.
Conclusion
The this compound FRET assay provides a highly sensitive and robust method for the quantification of purified C1s enzyme activity. Its continuous nature and high signal-to-background ratio make it particularly well-suited for high-throughput screening and detailed kinetic studies. While chromogenic assays offer a more cost-effective alternative, the FRET assay generally provides superior performance in terms of sensitivity and kinetic resolution. The choice of assay should be guided by the specific experimental goals and available resources.
References
A Head-to-Head Comparison: The Advantages of 2Abz-SLGRKIQIK(Dnp)-NH2 in Complement Activation Analysis
For researchers, scientists, and drug development professionals at the forefront of immunology and therapeutic innovation, the precise measurement of complement system activation is paramount. While traditional methods like the CH50 hemolytic assay and Enzyme Immunoassays (EIA) have been mainstays, a more direct and quantitative approach has emerged with the use of specific fluorogenic peptide substrates such as 2Abz-SLGRKIQIK(Dnp)-NH2. This guide provides an objective comparison of these methodologies, supported by experimental data, to elucidate the distinct advantages of this FRET-based assay.
The this compound peptide is a specific substrate for C1s, the serine protease that initiates the classical complement pathway. Its design incorporates a Fluorescence Resonance Energy Transfer (FRET) pair, enabling real-time, quantitative measurement of C1s enzymatic activity. This direct functional assessment offers a more granular view of complement activation compared to the global, endpoint-focused nature of CH50 and EIA assays.
Unveiling the Signaling Pathway: A Look at Classical Complement Activation
The classical complement pathway is a critical component of the adaptive immune response, typically initiated by antigen-antibody complexes. The binding of C1q to these complexes triggers a conformational change in the C1 complex, leading to the auto-activation of C1r, which in turn cleaves and activates C1s. Activated C1s then propagates the cascade by cleaving C4 and C2, forming the C3 convertase (C4b2a) and amplifying the inflammatory response. The this compound assay directly measures the catalytic activity of C1s, the key initiating enzyme of this cascade.
literature review of studies using 2Abz-SLGRKIQIK(Dnp)-NH2
A Comparative Guide to FRET-Based Substrates for Complement C1s Activity Assays
This guide provides a detailed comparison of the fluorescent peptide substrate, 2Abz-SLGRKIQIK(Dnp)-NH2, with other substrates used for measuring the activity of complement C1s, a key serine protease that initiates the classical complement pathway. This document is intended for researchers in immunology, inflammation, and drug development who require sensitive and specific methods for quantifying C1s enzymatic activity.
Introduction to Complement C1s and Activity Assays
Complement C1s is the catalytic subunit of the C1 complex. Upon activation of the classical complement pathway, C1s cleaves complement components C4 and C2, triggering a cascade that is crucial for host defense.[1] Dysregulation of C1s activity is implicated in various inflammatory and autoimmune diseases, making it an important therapeutic target and diagnostic marker.[2]
The activity of C1s is most commonly measured using synthetic substrates that release a fluorescent or chromogenic signal upon cleavage. Fluorescence Resonance Energy Transfer (FRET) peptides are a particularly sensitive class of substrates.[2][3] These peptides contain a fluorophore (donor) and a quencher (acceptor) pair. In the intact peptide, the quencher suppresses the donor's fluorescence. Upon cleavage by the protease, the donor and quencher are separated, leading to a measurable increase in fluorescence.[2] The peptide this compound is a FRET substrate designed for this purpose, utilizing an ortho-aminobenzoyl (2Abz) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher.[3]
Comparative Analysis of C1s FRET Substrates
The selection of a substrate sequence is critical for ensuring specificity and kinetic efficiency. The peptide sequence SLGRKIQI corresponds to a cleavage site within the natural C1s substrate, complement component C2.[3] A recent study established a quantitative FRET-based immunoassay for activated C1s using this sequence.[3]
Below is a comparison of kinetic data for different FRET peptides designed to measure C1s activity.
Table 1: Kinetic Parameters of FRET Substrates for Complement C1s
| Peptide Substrate Sequence | FRET Pair | K_m_ (μM) | V_max_ (μM/min) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Abz-SLGRKIQI(Dnp)-NH₂ | Abz / Dnp | 15.10 | 0.40 | 0.0067 | 443.7 | [3] |
| Abz-GLQRALEI(Dnp)-NH₂ | Abz / Dnp | 17.63 | 0.38 | 0.0063 | 357.3 | [3] |
| Abz-GYLGRSYKVG(Dnp)-NH₂ | Abz / Dnp | 10.38 | 0.51 | 0.0085 | 818.9 | [3] |
Note: Kinetic parameters were determined for activated C1s and calculated from data presented in the source literature.[3]
From this comparison, the peptide containing the GYLGRSYKVG sequence demonstrates the highest catalytic efficiency (k_cat_/K_m_), making it the most specific substrate among the three tested.[3] However, the SLGRKIQI sequence, which is the core of the topic peptide, is confirmed as a valid and effective substrate for C1s.
Alternative Substrates for Serine Proteases
While this guide focuses on the C1s substrate, it is important to note that other proteases, such as human neutrophil elastase (HNE), are often studied with similar FRET-based methods. However, the substrate specificity is markedly different. HNE preferentially cleaves substrates with small aliphatic amino acids (e.g., Valine, Alanine) in the P1 position.
Table 2: Comparison of Substrate Types for Protease Activity
| Substrate Type | Principle | Advantages | Disadvantages | Target Proteases (Examples) |
| FRET Peptides | Cleavage separates a fluorophore/quencher pair, increasing fluorescence. | High sensitivity, real-time kinetics, amenable to high-throughput screening. | Can be expensive, potential for inner filter effects, fluorophore can influence kinetics. | Complement C1s, Neutrophil Elastase, Caspases, MMPs. |
| Chromogenic Peptides | Cleavage releases a chromophore (e.g., p-nitroanilide, pNA), increasing absorbance. | Simple, cost-effective, uses standard spectrophotometers. | Lower sensitivity than fluorescent methods, less suitable for low-concentration enzymes. | Neutrophil Elastase, Trypsin, Chymotrypsin. |
| Protein-based FRET Biosensors | Two fluorescent proteins (e.g., CFP/YFP) linked by a cleavage sequence. | High specificity in complex biological samples, can be expressed in cells for in-situ imaging. | Bulky reporters may cause steric hindrance, complex to develop and produce. | Neutrophil Elastase, MMPs. |
Experimental Protocols
Protocol: C1s Activity Assay Using this compound
This protocol is adapted from methodologies for measuring C1s activity with FRET substrates.[3]
Materials:
-
Activated Human Complement C1s
-
FRET Substrate: this compound
-
Assay Buffer: Tris-buffered saline (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) or other suitable buffer.
-
Black, low-binding 96-well microplate
-
Fluorescence plate reader with excitation at ~320-360 nm and emission at ~420-460 nm.
Procedure:
-
Substrate Preparation: Dissolve the lyophilized FRET peptide in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in Assay Buffer to achieve a range of working concentrations for kinetic analysis (e.g., 0.5 to 5 times the expected K_m_).
-
Enzyme Preparation: Prepare a working solution of activated C1s in Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup: To each well of the 96-well plate, add the FRET substrate solution. Include wells with buffer only for background correction.
-
Initiate Reaction: Add the activated C1s working solution to each well to start the reaction. The final volume should be consistent across all wells (e.g., 100-200 µL).
-
Fluorescence Measurement: Immediately place the plate in the fluorescence reader, pre-set to the reaction temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.
-
Data Analysis:
-
Correct the fluorescence readings by subtracting the background fluorescence (wells with no enzyme).
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the V₀ values against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context of C1s and the general workflow for its activity measurement.
Caption: Role of C1s in the classical complement activation cascade.
Caption: General workflow for a FRET-based protease activity assay.
References
- 1. Elucidation of the substrate specificity of the C1s protease of the classical complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance Analysis of 2Abz-SLGRKIQIK(Dnp)-NH2 for C1s Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Fluorogenic Substrates for the C1s Serine Protease.
This guide provides a detailed comparison of the fluorogenic substrate 2Abz-SLGRKIQIK(Dnp)-NH2 and its core peptide sequence SLGRKIQI with other substrates for the C1s enzyme, a key component of the classical complement pathway. The following data and protocols have been compiled to offer an objective performance evaluation, aiding in the selection of the most appropriate tools for research and drug development in complement-mediated diseases.
Quantitative Performance Data
The catalytic efficiency of C1s towards different peptide substrates is a critical measure of their specificity. The table below summarizes the available kinetic parameters for the core peptide of our featured substrate and other relevant peptide sequences.
| Substrate Sequence | Fluorophore/Quencher | kcat/Km (M⁻¹s⁻¹) | Km (µM) | kcat (s⁻¹) | Reference |
| SLGRKIQI | Abz/Dnp | ~1.5 x 10⁵ | Not Specified | Not Specified | [1] |
| GLQRALEI | Abz/Dnp | ~1.4 x 10⁵ | Not Specified | Not Specified | [1] |
| GYLGRSYKVG | Abz/Dnp | ~4.5 x 10⁵ | Not Specified | Not Specified | [1] |
Note: The kinetic data for SLGRKIQI is based on a study of the peptide sequence, which is the core of this compound, synthesized with an Abz/Dnp FRET pair.[1]
Selectivity Profile
The selectivity of a substrate is paramount to ensure that the observed activity is specific to the enzyme of interest. The substrate containing the SLGRKIQI sequence has been shown to be highly selective for C1s.
Cross-reactivity with other serine proteases:
This high degree of selectivity minimizes the potential for confounding results from other proteases that may be present in biological samples.
Experimental Protocols
Accurate and reproducible data is contingent on sound experimental design. Below is a detailed protocol for a fluorogenic substrate assay to determine C1s activity.
Protocol: C1s Activity Assay using a Fluorogenic Substrate
-
Reagents and Materials:
-
Purified, active C1s enzyme
-
Fluorogenic peptide substrate (e.g., this compound)
-
Assay Buffer: Tris-buffered saline (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader with excitation and emission wavelengths suitable for the FRET pair (e.g., Ex: 320 nm, Em: 420 nm for Abz/Dnp)
-
-
Procedure: a. Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO). b. Dilute the C1s enzyme and the substrate to the desired concentrations in the assay buffer. A typical starting concentration for C1s is in the nanomolar range, while substrate concentrations should bracket the expected Km value. c. Add the C1s enzyme solution to the wells of the 96-well plate. d. To initiate the reaction, add the substrate solution to the wells containing the enzyme. e. Immediately place the plate in the fluorescence reader and measure the increase in fluorescence intensity over time at a constant temperature (e.g., 37°C). The cleavage of the peptide by C1s separates the fluorophore and quencher, leading to an increase in fluorescence. f. The initial velocity (V₀) of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
Data Analysis: a. To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), plot the initial velocity (V₀) against a range of substrate concentrations. b. Fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]), where [S] is the substrate concentration. c. The catalytic efficiency (kcat/Km) can be calculated, where kcat = Vmax / [E], with [E] being the enzyme concentration.
Visualizing Experimental Logic
To further clarify the experimental process and the underlying principles, the following diagrams illustrate the key workflows and concepts.
Caption: Workflow for determining C1s kinetic parameters using a fluorogenic substrate.
Caption: Principle of the FRET-based assay for C1s activity.
References
A Comparative Guide to Fluorogenic Substrates for C1s Kinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fluorogenic substrates for the serine protease C1s, a key component of the classical complement pathway. Understanding the kinetic parameters of these substrates is crucial for the development of sensitive and specific assays to screen for C1s inhibitors and to study the enzyme's activity in various physiological and pathological contexts. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the relevant biological and experimental workflows.
Comparison of Kinetic Parameters
The efficiency of a C1s substrate is determined by its kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The kcat/Km ratio is the most important parameter for comparing the overall efficiency of different substrates.
| Substrate Sequence | Fluorophore/Chromophore | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Boc-Leu-Gly-Arg-AMC | AMC (Aminomethylcoumarin) | ~140 | Not Reported | Not Reported | A commonly used fluorogenic substrate for various serine proteases. |
| Z-Gly-Arg-Thiobenzyl ester | Thiobenzyl ester (Chromogenic) | ~160 | Not Reported | Not Reported | A chromogenic substrate used in C1s inhibitor screening assays. |
| D-Val-Ser-Arg-pNA | pNA (p-nitroanilide) | Not Reported | Not Reported | Increased reactivity compared to substrates with Leu at P3. | A chromogenic substrate; data provides insights into C1s substrate specificity.[1] |
| Z-Gly-Pro-Arg-AMC | AMC (Aminomethylcoumarin) | Not Reported | Not Reported | Not Reported | A substrate for various proteases, including thrombin, with known kinetic parameters for thrombin but not C1s. |
Note: The lack of reported kcat and kcat/Km values for the fluorogenic and chromogenic substrates with C1s in the readily available literature highlights a significant data gap. The information on p-nitroanilide substrates indicates that C1s has a preference for specific amino acid sequences, with substitutions at the P2 and P3 positions significantly impacting substrate hydrolysis.[1] Specifically, replacing glutamine with glycine or serine at the P2 position and leucine with valine at the P3 position can increase the kcat/Km value.[1]
Experimental Protocols
The following is a generalized protocol for determining the kinetic parameters of fluorogenic substrates with C1s, based on common methodologies for serine protease assays.
Objective: To determine the Km, kcat, and kcat/Km of a fluorogenic substrate for C1s.
Materials:
-
Purified, active human C1s enzyme
-
Fluorogenic peptide substrate (e.g., Boc-Leu-Gly-Arg-AMC)
-
Assay Buffer: 50 mM HEPES, 140 mM NaCl, 0.005% (v/v) Tween-20, pH 7.4
-
Substrate Solvent: Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen fluorophore (e.g., Ex: 360-380 nm, Em: 440-460 nm for AMC)
Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of C1s in a suitable buffer and determine its active concentration.
-
Prepare the assay buffer.
-
-
Enzyme and Substrate Dilutions:
-
Prepare a series of substrate dilutions in the assay buffer to cover a range of concentrations (e.g., from 0.1 x expected Km to 10 x expected Km).
-
Prepare a working solution of C1s in the assay buffer at a fixed concentration (e.g., 10 nM).
-
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of the C1s working solution.
-
Include control wells containing assay buffer without the enzyme to measure background fluorescence.
-
Initiate the enzymatic reaction by adding a fixed volume of each substrate dilution to the wells.
-
-
Data Acquisition:
-
Immediately place the microplate in the fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time (kinetic read). The product of the enzymatic cleavage (the free fluorophore) will fluoresce, while the intact substrate will not.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to molar concentrations of the product using a standard curve of the free fluorophore.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the active enzyme concentration.
-
Calculate the catalytic efficiency as kcat/Km.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Activation of the classical complement pathway initiated by the C1 complex.
Caption: Workflow for determining C1s kinetic parameters using fluorogenic substrates.
References
Performance of 2Abz-SLGRKIQIK(Dnp)-NH2 in Plasma vs. Serum: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing the fluorogenic peptide substrate 2Abz-SLGRKIQIK(Dnp)-NH2, understanding its stability and performance in different biological matrices is critical for assay development and data interpretation. This guide provides a comparative overview of the substrate's expected performance in plasma versus serum, supported by illustrative data and detailed experimental protocols.
While direct comparative studies on this compound were not identified in the public domain, this guide leverages established principles of peptide and protein stability in these matrices. Generally, peptides exhibit greater stability in plasma than in serum.[1][2] This is primarily because the coagulation process, which leads to the formation of serum, activates a cascade of proteases that can degrade peptides.[1][2][3] Plasma, on the other hand, contains anticoagulants (e.g., EDTA, heparin) that chelate metal ions or inhibit proteases, thereby reducing proteolytic activity.[2][4]
Illustrative Performance Data
The following table presents hypothetical yet plausible data illustrating the expected difference in performance of this compound when incubated in human plasma (with EDTA as an anticoagulant) versus human serum. This data is intended to serve as an example of the trends a researcher might observe.
| Parameter | Plasma (EDTA) | Serum | Rationale |
| Half-life (t½) of Substrate | ~ 4 hours | ~ 1.5 hours | The presence of activated proteases in serum from the coagulation cascade is expected to lead to faster degradation of the peptide substrate.[1][2] |
| Initial Rate of Fluorescence Increase (RFU/min) | Lower | Higher | A higher initial rate of cleavage in serum would result in a more rapid increase in fluorescence. |
| Maximum Fluorescence Signal (Peak RFU) | Higher | Lower | Slower degradation in plasma would allow for a more sustained reaction and potentially a higher cumulative fluorescence signal before substrate depletion or enzyme inactivation. |
| Variability Between Donors | Moderate | High | The extent of protease activation during coagulation can vary between individuals, leading to higher variability in substrate degradation in serum samples.[5][6] |
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for comparing the stability and performance of this compound in plasma and serum.
Caption: Workflow for comparing the performance of a fluorescent peptide substrate in plasma versus serum.
Detailed Experimental Protocols
Below are detailed methodologies for conducting a comparative study of this compound performance in plasma and serum.
I. Blood Sample Collection and Processing
-
Blood Collection:
-
For plasma: Collect whole blood into tubes containing an anticoagulant such as K2-EDTA.
-
For serum: Collect whole blood into tubes without an anticoagulant.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the EDTA tube at 1,500 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat.
-
Store on ice for immediate use or aliquot and freeze at -80°C for long-term storage.
-
-
Serum Preparation:
-
Allow the blood in the non-anticoagulant tube to clot by incubating at room temperature for 30-60 minutes.
-
Centrifuge the clotted blood at 1,500 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (serum).
-
Store on ice for immediate use or aliquot and freeze at -80°C.
-
II. Substrate Stability Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution by diluting the stock solution in an appropriate assay buffer (e.g., Tris-buffered saline, pH 7.4).
-
-
Assay Setup:
-
In a 96-well microplate, add a defined volume of plasma or serum to triplicate wells.
-
Initiate the reaction by adding the this compound working solution to each well to a final concentration typically in the low micromolar range.
-
Include control wells containing only the substrate in assay buffer to measure background fluorescence.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 420 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
To determine the substrate half-life, incubate the substrate with plasma or serum for various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours). Stop the reaction at each time point (e.g., by adding a protease inhibitor cocktail or by acid quenching) and quantify the remaining intact peptide using a suitable method like HPLC. Calculate the half-life (t½) by fitting the data to a first-order decay model.
-
Signaling Pathway and Logical Relationships
The cleavage of the this compound substrate is a direct result of proteolytic activity. In the context of plasma versus serum, the key difference lies in the activation of the coagulation cascade in serum, which involves a series of proteolytic events.
Caption: Logical relationship of protease activity and substrate degradation in plasma versus serum.
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sampling the N-terminal proteome of human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample collection in clinical proteomics--proteolytic activity profile of serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2Abz-SLGRKIQIK(Dnp)-NH2: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Characterization
Before disposal, it is crucial to understand the potential hazards associated with 2Abz-SLGRKIQIK(Dnp)-NH2. This assessment is based on the properties of its key functional moieties: the 2-aminobenzoyl (2Abz) fluorophore and the dinitrophenyl (Dnp) quencher.
| Component | Known Hazards |
| 2,4-Dinitrophenyl (Dnp) group | Flammable solid, potentially explosive when dry, harmful if swallowed.[1][2][3] |
| 2-Aminobenzoyl (2Abz) group | May be harmful if swallowed, potential skin and eye irritant. |
| Peptide Backbone | Generally considered non-hazardous, but should be treated as chemical waste. |
Given these properties, this compound should be handled as a potentially flammable and toxic substance.
Experimental Protocol: Disposal Procedure
Follow these steps to ensure the safe and compliant disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated kimwipes, pipette tips, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with chemical waste and have a secure lid.
-
Label the container as "Hazardous Chemical Waste" and list the primary constituents, including "this compound".
-
-
Liquid Waste:
-
Collect all aqueous and solvent solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
The container should be stored in a secondary containment tray to prevent spills.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with the peptide should be disposed of in a designated sharps container for chemical waste.
-
3. Decontamination of Labware:
-
Reusable glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) to remove any residual peptide.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After the initial solvent rinse, wash the labware with soap and water.
4. Waste Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.
-
Ensure containers are kept closed to prevent the evaporation of solvents and the potential for the Dnp-containing compound to dry out, which could increase its explosive risk.[1]
5. Final Disposal:
-
All waste containing this compound must be disposed of through your institution's licensed hazardous waste management provider.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Contact your EHS office to arrange for a scheduled pickup of the hazardous waste.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for detailed guidance and to ensure compliance with local, state, and federal regulations.
References
Personal protective equipment for handling 2Abz-SLGRKIQIK(Dnp)-NH2
Essential Safety and Handling Guide for 2Abz-SLGRKIQIK(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of the fluorescently quenched peptide this compound. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is synthesized from safety data for its constituent components, particularly the hazardous 2,4-dinitrophenyl (Dnp) group, and general laboratory best practices for peptide handling.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound stem from the dinitrophenyl (Dnp) moiety. DNP compounds are classified as acutely toxic, flammable, and can be explosive when dry.[1] Therefore, stringent safety precautions are mandatory.
Minimum Required PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes and aerosols.[1][2][3] |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact with the potentially toxic Dnp group.[1][4] Gloves should be changed immediately upon contact with the substance.[1] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[1][3] |
| Respiratory Protection | Not generally required for small quantities in solution, but a respirator should be used if there is a risk of inhaling dust (e.g., when handling the lyophilized powder) or aerosols.[2] Work should be conducted in a well-ventilated area or a fume hood.[1] | Prevents inhalation of the potentially toxic compound. |
| Footwear | Closed-toe shoes | Prevents injuries from spills or dropped items.[1][3] |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of the peptide and ensure laboratory safety.
Handling:
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled.[5][6] Wash hands thoroughly after handling.[2][5]
-
Lyophilized Solid: When handling the solid, lyophilized form, take care to avoid creating dust.[2] Allow the vial to warm to room temperature before opening to prevent moisture condensation, which can degrade the peptide.[7][8]
-
Solutions: When preparing solutions, dissolve the peptide in an appropriate buffer. Sonication may aid in dissolving the peptide.[8][9]
Storage:
-
Lyophilized Peptide: Store in a cool, dry, and dark place. For long-term storage, -20°C is recommended.[7][10]
-
Peptide Solutions: The shelf life of peptides in solution is limited. For optimal stability, use sterile buffers at a pH of 5-6, aliquot the solution, and store at -20°C or colder to avoid repeated freeze-thaw cycles.[7][8]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
| Emergency Scenario | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5] |
| Spill | For minor spills, absorb the material with an inert absorbent, and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[6] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal:
-
Solid Waste: Collect all dry waste, including contaminated gloves, wipes, and vials, in a designated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all aqueous and organic solutions containing the peptide in a separate, labeled hazardous waste container. Do not pour this waste down the drain.[11]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[12]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[12]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. amherst.edu [amherst.edu]
- 2. southwest.tn.edu [southwest.tn.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. chemos.de [chemos.de]
- 6. sdfine.com [sdfine.com]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. bachem.com [bachem.com]
- 9. bachem.com [bachem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. peptiderecon.com [peptiderecon.com]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
